Bunitrolol
Description
was heading 1975-94 (see under PROPANOLAMINES 1975-90); KO 1366 was see this compound 1975-94; use PROPANOLAMINES to search this compound 1975-94; a beta-adrenergic receptor antagonist with weak antiarrhythmic activity and minor ability to decrease the heart rate
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15/h4-7,12,16-17H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVQSRCYSKKPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022701 | |
| Record name | Bunitrolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34915-68-9 | |
| Record name | (±)-Bunitrolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34915-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunitrolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034915689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bunitrolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNITROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2613LO055 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bunitrolol mechanism of action in cardiovascular research.
An In-depth Technical Guide to the Mechanism of Action of Bunitrolol in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a beta-adrenergic antagonist characterized by a unique pharmacological profile that distinguishes it from other agents in its class.[1] Developed for the management of cardiovascular conditions such as hypertension and angina, its mechanism of action is multifaceted, extending beyond simple beta-receptor blockade.[2][3] This technical guide provides a comprehensive overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. The primary mechanisms include β1-selective adrenoceptor antagonism, intrinsic sympathomimetic activity (ISA), and a distinct vasodilator effect mediated by α1-adrenoceptor blockade.[4][5]
Core Mechanism 1: β1-Adrenoceptor Antagonism
Like other beta-blockers, this compound's fundamental action is the competitive antagonism of β-adrenergic receptors, which blocks the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[3] This action is central to its effects on the heart, where β1-receptors are the most abundant subtype.[6]
Receptor Selectivity and Binding Affinity
This compound demonstrates a clear selectivity for the β1-adrenoceptor subtype over the β2 subtype.[4] Radioligand binding assays on rat tissues have quantified this preference, revealing a higher affinity for β1 sites.[4] This selectivity is advantageous as it primarily targets cardiac receptors, reducing the likelihood of side effects associated with β2-receptor blockade, such as bronchospasm.[7] this compound also shows a measurable affinity for 5HT1B serotonin (B10506) receptors.[4]
Table 1: Receptor Binding Profile of this compound [4]
| Receptor Subtype | Radioligand | Tissue | Inhibition Constant (Ki) (nM) |
|---|---|---|---|
| β1-adrenoceptor | 125I-ICYP | Rat Brain | 0.53 ± 0.20 |
| β2-adrenoceptor | 125I-ICYP | Rat Brain | 2.37 ± 0.78 |
| β1-adrenoceptor | 3H-CGP12177 | Rat Heart | 2.01 ± 0.38 |
| β2-adrenoceptor | 3H-CGP12177 | Rat Heart | 12.67 ± 6.54 |
| 5HT1B-receptor | 125I-ICYP | Rat Brain | 10.54 ± 5.92 |
Downstream Signaling Pathway
The β1-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon stimulation by an agonist, activates the Gs (stimulatory) protein.[6] This initiates a signaling cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[8][9] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins. In cardiomyocytes, this results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3][10]
This compound, by blocking the β1-receptor, inhibits this entire cascade. It prevents Gs protein activation, thereby reducing adenylyl cyclase activity and suppressing cAMP production. This sympatholytic effect is the basis for its therapeutic utility in reducing myocardial oxygen demand.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. db.cngb.org [db.cngb.org]
- 3. Beta blocker - Wikipedia [en.wikipedia.org]
- 4. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism underlying the vasodilator action of this compound: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of adenylate cyclase coupled beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
In-Depth Technical Guide to the Pharmacological Properties of Bunitrolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunitrolol is a non-selective beta-adrenergic receptor antagonist with additional pharmacological activities, including partial agonist activity (Intrinsic Sympathomimetic Activity - ISA) and weak alpha-1 adrenergic receptor blockade. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, receptor binding affinity, pharmacokinetics, and pharmacodynamics. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support research and development activities in the field of cardiovascular pharmacology.
Introduction
This compound is a beta-adrenergic antagonist characterized by a multifaceted pharmacological profile.[1] Beyond its primary beta-blocking activity, it exhibits intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-adrenergic receptors.[2][3] Furthermore, studies have demonstrated that this compound possesses a weak alpha-1 adrenoceptor blocking action, which contributes to its vasodilatory effects.[4] This combination of properties positions this compound as a subject of interest for understanding the nuanced effects of beta-blockers on the cardiovascular system.
Mechanism of Action
This compound's primary mechanism of action involves the competitive, non-selective antagonism of beta-1 and beta-2 adrenergic receptors. This blockade counteracts the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.
In addition to its antagonist effects, this compound displays partial agonist activity at beta-adrenergic receptors. This intrinsic sympathomimetic activity results in a lesser decrease in resting heart rate and cardiac output compared to beta-blockers lacking ISA.[5]
Furthermore, this compound exerts a weak antagonistic effect on alpha-1 adrenergic receptors, contributing to vasodilation and a reduction in peripheral resistance.[4]
Signaling Pathways
The signaling pathways affected by this compound are central to its pharmacological effects. The blockade of beta-adrenergic receptors inhibits the Gs-protein-adenylyl cyclase-cAMP pathway, while its alpha-1 adrenergic antagonism affects the Gq-protein-phospholipase C pathway.
Pharmacodynamics
The pharmacodynamic properties of this compound are summarized by its receptor binding affinities and its functional effects on various physiological systems.
Receptor Binding Affinity
The affinity of this compound for adrenergic receptors has been determined through radioligand binding assays.
| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| β₁-adrenergic | ¹²⁵I-ICYP | Rat Brain | 0.53 ± 0.20 | [4] |
| β₁-adrenergic | ³H-CGP12177 | Rat Heart | 2.01 ± 0.38 | [4] |
| β₂-adrenergic | ¹²⁵I-ICYP | Rat Brain | 2.37 ± 0.78 | [4] |
| β₂-adrenergic | ³H-CGP12177 | Rat Heart | 12.67 ± 6.54 | [4] |
| 5HT₁B | ¹²⁵I-ICYP | Rat Brain | 10.54 ± 5.92 | [4] |
Kᵢ represents the inhibition constant, a measure of the drug's binding affinity.
Functional Activity
| Parameter | Species | Effect | Reference |
| Beta-Blockade | |||
| Heart Rate (rest) | Human | 12% decrease | [6] |
| Heart Rate (exercise) | Human | 4% decrease | [6] |
| Intrinsic Sympathomimetic Activity | |||
| Hemodynamics | Human | Less reduction in resting heart rate and cardiac output compared to non-ISA beta-blockers | [2][5] |
| Alpha-1 Blockade | |||
| Vasodilation | Dog | Increased femoral blood flow | [4] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion.
| Parameter | Species | Value | Reference |
| Absorption | |||
| Bioavailability | N/A | Data not available | |
| Distribution | |||
| Protein Binding | N/A | Data not available | |
| Volume of Distribution | N/A | Data not available | |
| Metabolism | |||
| Primary Pathway | Rabbit, Rat, Human | 4-hydroxylation of the phenyl ring | [7] |
| Metabolite | Human, Rabbit | p-hydroxythis compound | [8] |
| Excretion | |||
| Elimination Half-life | N/A | Data not available |
Note: Specific quantitative pharmacokinetic data for this compound in humans is limited in the currently available literature.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay for Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of this compound to beta-adrenergic receptors.
Methodology:
-
Membrane Preparation: Tissues (e.g., rat brain or heart) are homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors.[9]
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., ¹²⁵I-iodocyanopindolol) and varying concentrations of unlabeled this compound. The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.[9]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.[9]
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Isolated Organ Bath for Functional Activity
This protocol describes the use of an isolated organ bath to assess the functional effects of this compound, such as its antagonist and intrinsic sympathomimetic activities.
Methodology:
-
Tissue Preparation: A specific tissue, such as guinea pig atria (for beta-1 effects) or trachea (for beta-2 effects), is dissected and prepared.[10]
-
Mounting: The tissue is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature (e.g., 37°C) and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).[11]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specific period.
-
Agonist Dose-Response: A cumulative concentration-response curve to a beta-adrenergic agonist (e.g., isoprenaline) is generated to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a set period.
-
Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.
-
Data Analysis: The rightward shift of the agonist dose-response curve is used to calculate the pA₂ value, a measure of the antagonist's potency. To assess ISA, the response to this compound alone is measured and compared to the maximal response of a full agonist.
Conclusion
This compound is a beta-adrenergic antagonist with a distinctive pharmacological profile that includes non-selective beta-blockade, intrinsic sympathomimetic activity, and weak alpha-1 adrenergic antagonism. This unique combination of properties results in a complex pattern of cardiovascular effects. While its receptor binding characteristics are well-documented, further research is needed to fully elucidate its human pharmacokinetic profile and to quantify its functional activities with greater precision. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and potentially leverage the unique pharmacological attributes of this compound.
References
- 1. Influence of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with this compound, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic aspects of intrinsic sympathomimetic activity in beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haemodynamic observations with KO. 1366 (this compound), a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous determination of this compound and its metabolite in biological fluids, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Organ bath - Wikipedia [en.wikipedia.org]
- 11. orchidscientific.com [orchidscientific.com]
The Synthesis and Structure of Bunitrolol: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Bunitrolol is a beta-adrenergic antagonist recognized for its therapeutic applications. This technical guide provides a comprehensive overview of its chemical synthesis, structural characteristics, and the underlying signaling pathways of its mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of key processes.
Chemical Structure
This compound, with the IUPAC name 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile, is a chiral molecule existing as two enantiomers, (R)- and (S)-Bunitrolol.[1][2][3] The presence of a hydroxyl group and a tert-butylamino group attached to a propyl chain, which is linked to a benzonitrile (B105546) moiety via an ether linkage, defines its chemical architecture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molar Mass | 248.326 g·mol⁻¹ | [4] |
| CAS Number | 34915-68-9 (racemic) | [1][4] |
| InChIKey | VCVQSRCYSKKPBA-UHFFFAOYSA-N | [4] |
Chemical Synthesis
The synthesis of this compound can be achieved through both traditional chemical methods and more contemporary chemoenzymatic approaches.[5][6] These methods allow for the production of the racemic mixture as well as the individual enantiomers, which often exhibit different pharmacological profiles.
Chemical Synthesis Pathway
A common chemical synthesis route for racemic this compound starts with the reaction of 2-hydroxybenzonitrile (B42573) with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide.[4] This initial step forms an epoxide intermediate. Subsequent nucleophilic addition of tert-butylamine (B42293) to the epoxide ring yields this compound.[4] To obtain specific enantiomers, chiral epichlorohydrin can be employed as a starting material.[6][7]
Chemoenzymatic Synthesis
A more advanced and stereoselective approach involves a chemoenzymatic synthesis.[5][6] This method utilizes enzymes, typically lipases, for the kinetic resolution of a racemic intermediate, such as 1-chloro-3-(2-cyanophenoxy)propan-2-ol.[5][6][8] This enzymatic step selectively acylates one enantiomer, allowing for the separation of the (R)-alcohol and the (S)-acetate (or vice versa, depending on the enzyme used).[6][9] The separated enantiomers can then be converted to (S)- and (R)-Bunitrolol, respectively, through reaction with tert-butylamine.[6][8]
Experimental Protocols
General Synthesis of Racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol
This protocol is a representative example for the synthesis of the key intermediate for chemoenzymatic resolution, adapted from similar syntheses of beta-blocker precursors.[10][11]
-
Reaction Setup: To a solution of 2-cyanophenol in a suitable solvent (e.g., acetonitrile), add potassium carbonate.
-
Addition of Epichlorohydrin: Add epichlorohydrin to the mixture and reflux for a specified time (e.g., 16 hours).
-
Work-up: After cooling, filter the mixture and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol.
Enzymatic Kinetic Resolution of (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol
The following is a generalized procedure for the enzymatic resolution.[10][11]
-
Enzyme Suspension: Suspend a lipase (e.g., Candida antarctica lipase B - CALB) in an organic solvent (e.g., dry acetonitrile) containing molecular sieves.
-
Substrate Addition: Add the racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol and an acyl donor (e.g., vinyl acetate).
-
Reaction: Shake the mixture at a controlled temperature (e.g., 37-38 °C) for a defined period (e.g., 24-48 hours) to achieve approximately 50% conversion.
-
Separation: Filter off the enzyme and molecular sieves. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by column chromatography.
Synthesis of (S)-Bunitrolol from (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol
This final step is based on established methods for synthesizing beta-blockers from their chlorohydrin precursors.[10][11]
-
Reaction: Dissolve the purified (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol in a suitable solvent (e.g., methanol) and add tert-butylamine.
-
Heating: Heat the reaction mixture in a sealed vessel at an elevated temperature.
-
Purification: After completion of the reaction, remove the solvent and purify the resulting (S)-Bunitrolol by an appropriate method, such as crystallization or chromatography.
Table 2: Summary of Yields and Enantiomeric Excess in this compound Synthesis
| Synthesis Step | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Chemical Synthesis | (RS)-Bunitrolol | Improved overall yields | N/A | [6][7] |
| Chemoenzymatic Resolution | (R)-alcohol / (S)-acetate | ~50% (for each) | >98% | [5] |
| Conversion to Enantiopure this compound | (S)-Bunitrolol or (R)-Bunitrolol | - | >98% | [6][8] |
Note: Specific yield percentages can vary based on reaction conditions and are often reported in the primary literature.
Mechanism of Action: Signaling Pathway
This compound functions as a beta-adrenergic antagonist, meaning it blocks the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to beta-adrenergic receptors.[4][12] This action primarily affects the β1 and β2 adrenergic receptors. The blockade of these G-protein coupled receptors (GPCRs) inhibits the downstream signaling cascade that is normally initiated by agonist binding.[12][13][14]
Upon agonist binding, beta-adrenergic receptors typically couple to a stimulatory G-protein (Gs), which activates adenylyl cyclase.[13][14] This enzyme then converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to physiological responses such as increased heart rate and force of contraction.[13] By blocking the initial receptor activation, this compound prevents this entire cascade. Some beta-blockers have also been shown to engage in biased signaling or inverse agonism, further modulating the receptor's activity.[14][15]
References
- 1. (+-)-Bunitrolol | C14H20N2O2 | CID 2473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (S)- | C14H20N2O2 | CID 12179891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride, (R)- | C14H21ClN2O2 | CID 76967522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient chemoenzymatic synthesis of (RS)-, (R)-, and (S)-bunitrolol - Publications of the IAS Fellows [repository.ias.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 13. ClinPGx [clinpgx.org]
- 14. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonist and inverse agonist actions of beta-blockers at the human beta 2-adrenoceptor provide evidence for agonist-directed signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bunitrolol's Interaction with Beta-1 and Beta-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of bunitrolol's effects on beta-1 (β1) and beta-2 (β2) adrenergic receptors. It includes quantitative binding affinity data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Introduction to this compound and Beta-Adrenergic Receptors
This compound is a non-selective beta-adrenergic antagonist.[1] Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are crucial in the regulation of the cardiovascular system and other physiological processes.[2][3] They are activated by catecholamines like norepinephrine (B1679862) and epinephrine, triggering the "fight-or-flight" response.[3][4]
-
Beta-1 (β1) Adrenergic Receptors: Predominantly located in the heart and kidneys.[5][[“]][7] Stimulation of β1 receptors leads to increased heart rate (positive chronotropic effect), contractility (positive inotropic effect), and conduction velocity.[4][8] In the kidneys, β1 stimulation promotes renin secretion.[4][8]
-
Beta-2 (β2) Adrenergic Receptors: Found in various tissues, including the smooth muscle of the bronchi, blood vessels, and the gastrointestinal tract.[5][[“]] Activation of β2 receptors results in smooth muscle relaxation, leading to effects such as bronchodilation and vasodilation.[4][9]
Understanding the selectivity and affinity of a compound like this compound for these receptor subtypes is critical for predicting its therapeutic effects and potential side-effect profile.[10][11]
Quantitative Analysis of this compound's Receptor Affinity
The interaction of this compound with β1 and β2-adrenergic receptors has been quantified using radioligand binding assays. These assays measure the affinity of a drug for a receptor by determining its ability to displace a radiolabeled ligand. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.
Studies utilizing radioligands such as 125I-iodocyanopindolol (125I-ICYP) and 3H-CGP12177 have demonstrated that this compound is a β1-selective antagonist.[12]
Data Presentation
The following tables summarize the quantitative data on this compound's binding affinity for β1 and β2-adrenergic receptors from experiments conducted on rat tissues.
Table 1: this compound Inhibition Constants (Ki) from 125I-ICYP Displacement Assays
| Tissue Preparation | Receptor Subtype | Ki (nM) |
| Rat Brain | Beta-1 (β1) | 0.53 ± 0.20 |
| Rat Brain | Beta-2 (β2) | 2.37 ± 0.78 |
| Data sourced from displacement experiments using 125I-ICYP.[12] |
Table 2: this compound Inhibition Constants (Ki) from 3H-CGP12177 Displacement Assays
| Tissue Preparation | Receptor Subtype | Ki (nM) |
| Rat Heart | Beta-1 (β1) | 2.01 ± 0.38 |
| Rat Heart | Beta-2 (β2) | 12.67 ± 6.54 |
| Data sourced from displacement experiments using 3H-CGP12177.[12] |
Table 3: this compound Inhibition Constants (Ki) from Scatchard Plot Analysis
| Tissue Preparation | Receptor Subtype | Ki (nM) |
| Rat Brain/Heart/Lung | Beta-1 (β1) - low affinity sites | 0.42 ± 0.16 |
| Rat Brain/Heart/Lung | Beta-2 (β2) - high affinity sites | 3.55 ± 1.61 |
| Data sourced from Scatchard plot analysis of 125I-ICYP binding.[12] |
These data consistently demonstrate that this compound possesses a higher affinity for the β1-adrenergic receptor compared to the β2-adrenergic receptor, confirming its classification as a β1-selective antagonist.[12]
Experimental Protocols
The quantitative data presented above were primarily generated using radioligand binding assays. Below is a detailed methodology for a typical competitive binding experiment to determine the Ki of a compound like this compound.
3.1 Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors by measuring its ability to compete with a known radioligand.
Materials:
-
Tissue Preparation: Membranes prepared from tissues rich in the target receptors (e.g., rat heart for β1, rat lung for β2).
-
Radioligand: A high-affinity ligand for beta-adrenergic receptors, such as ³H-CGP 12177 or 125I-iodocyanopindolol (ICYP).[12]
-
Test Compound: this compound, prepared in a range of concentrations.
-
Incubation Buffer: Typically a buffered salt solution (e.g., Tris-HCl) at physiological pH.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Methodology:
-
Membrane Preparation:
-
Homogenize the selected tissue (e.g., rat heart) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in the incubation buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competitive Binding Incubation:
-
In a series of tubes, add a constant concentration of the radioligand (e.g., ³H-CGP 12177).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Include control tubes for:
-
Total Binding: Radioligand and membranes only (no competitor).
-
Non-specific Binding: Radioligand, membranes, and a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to saturate all specific binding sites.
-
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.[13]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter using a vacuum manifold.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Visualizations: Pathways and Workflows
4.1 Beta-Adrenergic Receptor Signaling Pathway
Beta-adrenergic receptors, upon binding an agonist, activate a canonical signaling cascade involving G proteins and cyclic AMP (cAMP).[8] As an antagonist, this compound blocks this pathway by preventing agonist binding.
4.2 Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in the radioligand binding assay used to determine this compound's receptor affinity.
4.3 Logical Relationship of this compound's Selectivity
Conclusion
The evidence from radioligand binding studies conclusively demonstrates that this compound is a beta-1 selective adrenergic receptor antagonist.[12] Quantitative analysis of its inhibition constants reveals a significantly higher affinity for the β1 receptor subtype over the β2 subtype in various tissue preparations. This selectivity profile is fundamental to its pharmacological action and provides a basis for its clinical applications and potential side effects. The experimental protocols and visualized pathways detailed in this guide offer a robust framework for researchers engaged in the study of adrenergic receptor pharmacology and the development of novel therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. How Do Beta1Beta2 Adrenergic Agonists Work? - Uses, Side Effects, Drug Centers [rxlist.com]
- 6. consensus.app [consensus.app]
- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 8. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 9. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Intrinsic Sympathomimetic Activity of Bunitrolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunitrolol is a non-selective beta-adrenergic receptor antagonist that possesses intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity (PAA). This property distinguishes it from classical beta-blockers like propranolol (B1214883). The presence of ISA means that this compound not only blocks the effects of endogenous catecholamines such as adrenaline and noradrenaline at beta-adrenergic receptors but also weakly stimulates these receptors. This dual action results in a unique hemodynamic profile, characterized by a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers devoid of ISA. This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity of this compound, including its mechanism of action, quantitative data from in vivo studies, and detailed experimental protocols for assessing ISA.
Introduction to Intrinsic Sympathomimetic Activity (ISA)
Intrinsic sympathomimetic activity is a pharmacological property of certain beta-blockers that enables them to act as partial agonists at beta-adrenergic receptors. Unlike full agonists (e.g., isoproterenol) which elicit a maximal receptor response, or pure antagonists (e.g., propranolol) which produce no response and only block agonist binding, partial agonists produce a submaximal response. The clinical significance of ISA lies in its potential to mitigate some of the adverse effects associated with beta-blockade, such as bradycardia, bronchoconstriction, and unfavorable changes in lipid profiles.[1][2]
This compound: A Beta-Blocker with Partial Agonist Activity
This compound is classified among the beta-blockers that exhibit ISA.[3] This characteristic is attributed to its molecular structure, which allows it to not only bind to the beta-adrenergic receptor but also to induce a conformational change that leads to a partial activation of the downstream signaling cascade.
Receptor Binding Affinity
The interaction of this compound with beta-adrenergic receptors has been characterized through radioligand binding assays. These studies have determined the inhibition constants (Ki) of this compound for beta-1 and beta-2 adrenergic receptors, providing insight into its binding affinity.
| Radioligand | Tissue Preparation | Receptor Subtype | Ki (nM) | Reference |
| ¹²⁵I-iodocyanopindolol | Rat Brain | Beta-1 | 0.53 ± 0.20 | [4] |
| ¹²⁵I-iodocyanopindolol | Rat Brain | Beta-2 | 2.37 ± 0.78 | [4] |
| ³H-CGP12177 | Rat Heart | Beta-1 | 2.01 ± 0.38 | [4] |
| ³H-CGP12177 | Rat Heart | Beta-2 | 12.67 ± 6.54 | [4] |
These data indicate that this compound has a higher affinity for beta-1 adrenergic receptors.
Quantitative Assessment of this compound's Intrinsic Sympathomimetic Activity
Hemodynamic Effects at Rest
The ISA of this compound is most evident at rest when the sympathetic tone is low. Under these conditions, the partial agonist effect is more prominent than the antagonist effect.
| Parameter | This compound Effect | Propranolol Effect | Study Population | Reference |
| Heart Rate | No significant change | Significant decrease | Patients with ischemic heart disease | [3] |
| Cardiac Index | No significant change | Significant decrease | Patients with ischemic heart disease | [3] |
| Systemic Vascular Resistance | Insignificant decrease | Significant increase (12%) | Patients with ischemic heart disease | [3] |
| LV End-Diastolic Pressure | -17% | Not reported | Patients with ischemic heart disease | [3] |
| Resting Heart Rate | -8% | Not reported | Hypertensive patients | [5] |
These findings demonstrate that, unlike propranolol (a pure antagonist), this compound does not significantly depress cardiac function at rest, a hallmark of beta-blockers with ISA.
Hemodynamic Effects During Exercise
During physical exertion, when sympathetic activity is high, the antagonist properties of this compound become more pronounced.
| Parameter | This compound Effect | Placebo | Study Population | Reference |
| Maximal Exercise Heart Rate | 37 beats/min lower | - | Healthy subjects | [6] |
| Work Capacity | ~14% reduction | - | Healthy subjects | [6] |
| Maximal Exercise Heart Rate | -25% | - | Hypertensive patients | [5] |
The reduction in maximal exercise heart rate confirms the beta-blocking activity of this compound.
Experimental Protocols for Assessing Intrinsic Sympathomimetic Activity
The evaluation of a beta-blocker's ISA can be conducted through various in vitro and in vivo experimental models.
In Vitro Assessment in Isolated Tissues
Objective: To determine the partial agonist activity of a beta-blocker on the rate and force of contraction of isolated cardiac tissue.
Model: Isolated atria from guinea pigs or rats.
Protocol Outline:
-
Animal Preparation: Euthanize a guinea pig or rat and rapidly excise the heart.
-
Atria Dissection: Dissect the atria in a bath of oxygenated Krebs-Henseleit solution at 37°C.
-
Tissue Mounting: Mount the atria in an organ bath containing the Krebs-Henseleit solution, continuously bubbled with 95% O₂ and 5% CO₂. Attach one end to a fixed support and the other to an isometric force transducer to record contractile force. For spontaneously beating atria, a rate meter is used to record the heart rate.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Cumulative Concentration-Response Curve for Full Agonist: Generate a cumulative concentration-response curve for a full beta-adrenergic agonist, such as isoproterenol, to establish the maximal response of the tissue.
-
Washout: Thoroughly wash the tissue to remove the full agonist.
-
Cumulative Concentration-Response Curve for Partial Agonist: After the tissue has returned to baseline, generate a cumulative concentration-response curve for the beta-blocker with potential ISA (e.g., this compound).
-
Data Analysis: Express the maximal response induced by the partial agonist as a percentage of the maximal response induced by the full agonist (isoproterenol). This value represents the intrinsic activity.
In Vitro Assessment via cAMP Accumulation Assay
Objective: To measure the ability of a partial agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.
Model: Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing beta-1 or beta-2 adrenergic receptors.
Protocol Outline:
-
Cell Culture: Culture the transfected cells in an appropriate medium until they reach the desired confluence.
-
Cell Seeding: Seed the cells into multi-well plates and allow them to attach overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation:
-
Basal: Add only the assay buffer.
-
Full Agonist: Add varying concentrations of a full agonist (e.g., isoproterenol) to generate a standard curve and determine the maximal response.
-
Partial Agonist: Add varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the concentration-response curves for the full and partial agonists. Express the maximal cAMP production induced by the partial agonist as a percentage of the maximal production induced by the full agonist.
Signaling Pathways and Mechanism of Partial Agonism
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). The mechanism of action of this compound as a partial agonist involves its interaction with these receptors and the subsequent activation of intracellular signaling cascades.
The Beta-Adrenergic Signaling Pathway
The binding of an agonist to a beta-adrenergic receptor triggers a conformational change, leading to the activation of the stimulatory G-protein (Gs). The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, which converts ATP to cAMP. cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins and resulting in a physiological response (e.g., increased heart rate and contractility).
Mechanism of this compound's Partial Agonism
A full agonist, like isoproterenol, stabilizes a receptor conformation that is highly efficient at activating Gs protein, leading to a robust production of cAMP and a maximal physiological response. A pure antagonist, such as propranolol, binds to the receptor but does not induce the conformational change necessary for Gs protein activation.
This compound, as a partial agonist, binds to the beta-adrenergic receptor and induces a conformational change that is less pronounced than that caused by a full agonist. This results in a sub-maximal activation of the Gs protein and, consequently, a lower level of adenylyl cyclase stimulation and cAMP production compared to a full agonist. This attenuated signaling cascade is the molecular basis of its intrinsic sympathomimetic activity.
Below are diagrams illustrating these concepts.
Conclusion
This compound's intrinsic sympathomimetic activity is a key pharmacological feature that differentiates it from beta-blockers without this property. This partial agonism leads to a more favorable hemodynamic profile at rest, particularly with regard to heart rate and cardiac output. While direct in vitro quantification of this compound's ISA remains an area for further research, in vivo studies provide clear evidence of its partial agonist effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and understand the nuanced mechanism of action of this compound and other beta-blockers with intrinsic sympathomimetic activity.
References
- 1. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical relevance of intrinsic sympathomimetic activity of beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cardiol.br [cardiol.br]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the effects of pindolol and propranolol on exercise performance in young men with systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Intrinsic sympathomimetic activity of beta-blockers] - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunitrolol's Impact on Cardiac and Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunitrolol is a non-selective beta-adrenergic antagonist with additional weak alpha-1 blocking activity.[1][2] This dual mechanism of action confers a distinct pharmacological profile, influencing both cardiac and vascular smooth muscle function. This technical guide provides an in-depth analysis of the cellular and physiological effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development.
Core Mechanism of Action
This compound primarily exerts its effects through competitive antagonism of beta-1 (β1) and beta-2 (β2) adrenergic receptors.[3] Its affinity for β1-adrenoceptors is higher than for β2-adrenoceptors, classifying it as a β1-selective antagonist.[3] Additionally, this compound possesses a weak alpha-1 (α1) adrenoceptor blocking action, which contributes to its vasodilator effects.[1][2][4] Some studies also suggest it has intrinsic sympathomimetic activity (ISA), though this effect may be dose-dependent.[5][6]
Signaling Pathway of Beta-Adrenergic Blockade
The canonical signaling pathway affected by this compound's beta-blocking activity is the Gs-protein coupled receptor cascade. By blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors, this compound inhibits the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This leads to decreased protein kinase A (PKA) activity and subsequent downstream effects on calcium channels and contractile proteins in both cardiac and smooth muscle cells.
Impact on Cardiac Muscle
This compound's primary effect on the heart is a reduction in heart rate (negative chronotropy) and myocardial contractility (negative inotropy), particularly during sympathetic stimulation.
Quantitative Data on Cardiac Effects
| Parameter | Species | Dose | Change | Reference |
| Resting Heart Rate | Human | 0.05 mg/kg IV | ↓ 12% | [7] |
| Exercise Heart Rate | Human | 0.05 mg/kg IV | ↓ 4% | [7] |
| Resting Heart Rate | Human (Hypertensive) | 30-240 mg/day (chronic) | ↓ 8% | [6] |
| Maximal Exercise Heart Rate | Human (Hypertensive) | 30-240 mg/day (chronic) | ↓ 25% | [6] |
| Heart Rate at Max Exercise | Human (Healthy) | 10 mg oral | ↓ 37 beats/min | [8] |
| Heart Rate | Dog | 0.3 mg/kg IV | Significant decrease | [5] |
| Heart Rate | Dog | 1.0 mg/kg IV | No significant change | [5] |
| Cardiac Index | Human (Ischemic Heart Disease) | Not specified | Unchanged | [9] |
| Left Ventricular Systolic Pressure | Human (Ischemic Heart Disease) | Not specified | ↓ 5% | [9] |
| Left Ventricular End-Diastolic Pressure | Human (Ischemic Heart Disease) | Not specified | ↓ 17% | [9] |
| Isometric Developed Tension (papillary muscle) | Rat (SHR) | 30-40 mg/kg/day (chronic) | No significant difference | [10] |
| Myocardial Contractility (dT/dtmax) | Rat (SHR) | 30-40 mg/kg/day (chronic) | No significant difference | [10] |
Experimental Protocols
-
Objective: To assess the hemodynamic effects of intravenous this compound.
-
Subjects: 10 male patients undergoing investigation for chest pain.[7]
-
Protocol:
-
Baseline hemodynamic measurements were taken at rest, during atrial pacing (100 beats/min), and during handgrip exercise.
-
This compound was administered intravenously at a dosage of 0.05 mg/kg body weight.
-
Hemodynamic measurements were repeated under the same conditions post-administration.
-
-
Key Parameters Measured: Heart rate, left ventricular end-diastolic pressure, left ventricular systolic pressure, cardiac output, and stroke volume.[7]
-
Objective: To determine the direct effect of chronic this compound treatment on myocardial contractility.
-
Animal Model: Male 22-week-old spontaneously hypertensive rats (SHR).[10]
-
Protocol:
-
Rats were treated with this compound (30-40 mg/kg/day, p.o.) for 8-10 weeks. A control group received no treatment.
-
Left ventricular papillary muscles were isolated.
-
Isometric developed tension and the maximum rate of tension development (dT/dtmax) were measured.
-
Myocardial mechanical responses to isoproterenol (B85558) were also assessed.
-
-
Key Parameters Measured: Isometric developed tension, dT/dtmax.[10]
Impact on Vascular Smooth Muscle
This compound's effect on vascular smooth muscle is primarily vasodilation, attributed to its α1-adrenoceptor blocking action.[4]
Quantitative Data on Vascular Effects
| Parameter | Species | Observation | Reference |
| Femoral Arterial Blood Flow | Dog | Increased more effectively than coronary blood flow | [4] |
| Systemic Vascular Resistance | Human (Ischemic Heart Disease) | Decreased (insignificantly) | [9] |
| Vasoconstrictor Response to Saphenous Nerve Stimulation | Dog | Suppressed more effectively than response to norepinephrine (B1679862) | [4] |
Experimental Protocols
-
Objective: To investigate the mechanism of this compound's vasodilator action.
-
Animal Model: Pentobarbital-anesthetized dogs.[4]
-
Protocol:
-
This compound was injected intra-arterially.
-
Blood flow was measured in the femoral arterial bed (rich in α-adrenoceptors) and the left anterior descending coronary artery (LAD) bed.
-
The effects were compared to those of prazosin (B1663645) (an α1-blocker) and nitrendipine (B1678957) (a calcium channel blocker).
-
In a separate preparation (spinal anesthesia, atropine, and nadolol), vasoconstrictor responses to saphenous nerve stimulation and intra-arterial norepinephrine were measured before and after intravenous this compound.
-
-
Key Parameters Measured: Regional blood flow, vasoconstrictor responses.[4]
Receptor Binding Affinity
Radioligand binding assays have been used to determine the affinity of this compound for different adrenergic receptor subtypes.
Quantitative Data on Receptor Binding
| Receptor Subtype | Tissue | Radioligand | Ki (nM) | Reference |
| Beta-1 | Rat Brain | 125I-ICYP | 0.53 ± 0.20 | [3] |
| Beta-2 | Rat Brain | 125I-ICYP | 2.37 ± 0.78 | [3] |
| Beta-1 | Rat Heart | 3H-CGP12177 | 2.01 ± 0.38 | [3] |
| Beta-2 | Rat Heart | 3H-CGP12177 | 12.67 ± 6.54 | [3] |
| 5HT1B | Rat Brain | 125I-ICYP | 10.54 ± 5.92 | [3] |
Experimental Protocols
-
Objective: To determine the binding affinity of this compound for β1- and β2-adrenoceptors.
-
Tissue Preparations: Rat brain, heart, and/or lung membranes.[3]
-
Protocol:
-
Tissue membranes were incubated with a radioligand (e.g., 125I-iodocyanopindolol or 3H-CGP12177) and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand.
-
The amount of bound radioligand was measured.
-
Inhibition constants (Ki) were calculated from displacement curves.
-
-
Key Parameters Measured: Inhibition constant (Ki).[3]
Conclusion
This compound demonstrates a multifaceted impact on the cardiovascular system, primarily through its β1-selective adrenergic antagonism and supplementary α1-blocking properties. Its effects on cardiac muscle are characterized by a reduction in heart rate and contractility, particularly under stress, while its influence on vascular smooth muscle leads to vasodilation. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research and development of cardiovascular therapeutics. The distinct pharmacological profile of this compound warrants continued investigation to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism underlying the vasodilator action of this compound: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with this compound, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haemodynamic observations with KO. 1366 (this compound), a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of this compound on heart rate, metabolic parameters during physical exercise, and performance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic effect of this compound on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on myocardial contractility and left ventricular myosin isoenzyme pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Receptor Binding Affinity of Bunitrolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro receptor binding characteristics of Bunitrolol, a beta-adrenergic antagonist. The document synthesizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Data Presentation: this compound's Receptor Binding Affinity
The following tables summarize the quantitative data from in-vitro studies on this compound's binding affinity for various receptors. The primary data is derived from radioligand binding assays.
| Receptor Subtype | Radioligand | Tissue/System | K_i (nM) | Reference |
| β1-Adrenergic | 125I-ICYP | Rat Brain | 0.53 ± 0.20 | [1] |
| 3H-CGP12177 | Rat Heart | 2.01 ± 0.38 | [1] | |
| β2-Adrenergic | 125I-ICYP | Rat Brain | 2.37 ± 0.78 | [1] |
| 3H-CGP12177 | Rat Heart | 12.67 ± 6.54 | [1] | |
| 5-HT1B | 125I-ICYP | Rat Brain | 10.54 ± 5.92 | [1] |
K_i (Inhibition Constant): Concentration of a competing ligand (this compound) that binds to 50% of the receptors in the absence of the radioligand._
Experimental Protocols
The data presented above were primarily generated using competitive radioligand binding assays. Below are detailed methodologies representative of those used in the cited studies.
Membrane Preparation from Rat Tissues (Brain and Heart)
-
Tissue Homogenization: Freshly dissected rat brain or heart tissue is minced and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4).
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh, ice-cold buffer and re-centrifugation to remove endogenous substances.
-
Final Preparation and Storage: The final pellet is resuspended in a suitable buffer, which may contain a cryoprotectant like sucrose. Protein concentration is determined using a standard assay (e.g., BCA assay). The membrane preparations are then aliquoted and stored at -80°C until use.
Competitive Radioligand Binding Assay
-
Assay Components:
-
Membrane Preparation: Thawed membrane aliquots are resuspended in the final binding buffer.
-
Radioligand: A fixed concentration of a specific radioligand is used (e.g., 125I-Iodocyanopindolol for β-adrenergic and 5-HT1B receptors, or 3H-CGP12177 for β-adrenergic receptors).
-
Competing Ligand: A range of concentrations of the unlabeled competitor, this compound, are prepared.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor is used to determine non-specific binding.
-
-
Incubation: The assay is typically performed in 96-well plates. The membrane preparation, radioligand, and competing ligand (or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding) are incubated together in a final volume (e.g., 250 µL). The incubation is carried out at a specific temperature (e.g., 30°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification of Radioactivity: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (K_i) is then calculated from the IC50 value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of the receptors for which this compound has shown significant binding affinity.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: 5-HT1B Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
Caption: Experimental Workflow for Competitive Radioligand Binding Assay.
References
Bunitrolol's Effects on the Sympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol is a non-selective beta-adrenergic antagonist with a notable degree of selectivity for β1-adrenergic receptors, alongside a recognized α1-adrenoceptor blocking action. This dual mechanism of action contributes to its distinct hemodynamic profile, characterized by a reduction in heart rate and blood pressure. This technical guide provides an in-depth analysis of the core pharmacological effects of this compound on the sympathetic nervous system, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Adrenergic Receptor Antagonism
This compound exerts its primary effects by competitively inhibiting the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to β-adrenergic receptors. This antagonism mitigates the downstream signaling cascades typically initiated by sympathetic stimulation.
Beta-Adrenergic Receptor Binding Affinity
The affinity of this compound for β1 and β2-adrenergic receptors has been quantified through radioligand binding assays. These studies reveal a higher affinity for the β1 subtype, which is predominantly found in cardiac tissue.
Table 1: this compound Binding Affinity (Ki) for β-Adrenergic Receptors
| Radioligand | Tissue/Preparation | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Reference |
| ¹²⁵I-iodocyanopindolol | Rat Brain | 0.53 ± 0.20 | 2.37 ± 0.78 | [1] |
| ³H-CGP12177 | Rat Heart | 2.01 ± 0.38 | 12.67 ± 6.54 | [1] |
Alpha-Adrenergic Receptor Antagonism
In addition to its β-blocking activity, this compound also demonstrates an α1-adrenoceptor blocking action. This contributes to its vasodilatory effects and subsequent reduction in peripheral resistance.
Impact on Downstream Signaling: Adenylyl Cyclase
Signaling Pathway of this compound's Action
Caption: this compound blocks catecholamine binding to β-receptors, inhibiting the cAMP pathway.
In Vivo Hemodynamic Effects
Clinical and preclinical studies have demonstrated the significant impact of this compound on key hemodynamic parameters.
Effects in Hypertensive Patients
Chronic administration of this compound in hypertensive patients leads to a reduction in both resting and exercise-induced heart rate and blood pressure.
Table 2: Hemodynamic Effects of Chronic this compound Treatment in Hypertensive Patients (n=18)
| Parameter | Condition | Placebo | This compound | % Change | Reference |
| Heart Rate (beats/min) | Rest | 75 | 69 | -8% | [2] |
| Heart Rate (beats/min) | Maximal Exercise | 182 | 137 | -25% | [2] |
| Mean Brachial Artery Pressure (mmHg) | Maximal Exercise | 148 | 130 | -12% | [2] |
| Stroke Index (ml/beat/m²) | Maximal Exercise | 44 | 59 | +34% | [2] |
Acute Hemodynamic Effects in Patients with Ischemic Heart Disease
In patients with ischemic heart disease, acute administration of this compound demonstrates a notable reduction in cardiac workload without significantly compromising cardiac output.
Table 3: Acute Hemodynamic Effects of this compound in Patients with Ischemic Heart Disease
| Parameter | Change with this compound | Significance | Reference |
| Heart Rate | -12% (resting) | p < 0.01 | [3] |
| Heart Rate | -4% (exercise) | p < 0.05 | [3] |
| Left Ventricular Systolic Pressure | -5% | p < 0.01 | [4] |
| Left Ventricular End-Diastolic Pressure | -17% | p < 0.01 | [4] |
| Resting Left Ventricular End Diastolic Pressure | +2.2 mmHg | p < 0.01 | [3] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
The following protocol is a representative method for determining the binding affinity of this compound to β-adrenergic receptors using a competition binding assay with radiolabeled ligands such as ¹²⁵I-iodocyanopindolol or ³H-CGP12177.[1][5][6]
1. Membrane Preparation:
-
Tissues (e.g., rat brain, heart) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EGTA, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 50,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
-
Incubate a fixed concentration of the radioligand (e.g., ¹²⁵I-iodocyanopindolol or ³H-CGP12177) with the prepared membranes in the presence of varying concentrations of unlabeled this compound.
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma or beta counter.
5. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with this compound, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic observations with KO. 1366 (this compound), a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effect of this compound on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
The Interplay of Lipophilicity and P-glycoprotein Efflux in Bunitrolol's Limited Blood-Brain Barrier Permeability: A Technical Overview
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive analysis of the beta-adrenergic antagonist Bunitrolol reveals that its penetration into the central nervous system (CNS) is significantly restricted. This limitation is not solely dictated by its physicochemical properties, such as lipophilicity, but is predominantly governed by its recognition and subsequent efflux by the P-glycoprotein (P-gp) transporter at the blood-brain barrier (BBB). This technical guide synthesizes available data to provide researchers, scientists, and drug development professionals with an in-depth understanding of the factors governing this compound's BBB permeability.
Physicochemical Properties of this compound
This compound is a moderately lipophilic compound, a characteristic often associated with the ability of a molecule to passively diffuse across the BBB. The lipophilicity is quantitatively expressed by its partition coefficient.
| Parameter | Value | Reference |
| XLogP3 | 1.9 | [1][2] |
XLogP3 is a computationally derived prediction of the logarithm of the octanol/water partition coefficient, a common measure of lipophilicity.
While a positive logP value, such as that of this compound, generally suggests some capacity for membrane permeation, it is not the sole determinant of CNS penetration. The presence of specific transporter proteins at the BBB can actively prevent compounds from reaching the brain parenchyma.
Evidence for P-glycoprotein Mediated Efflux of this compound
Substantial evidence points to this compound being a substrate for the efflux transporter P-glycoprotein (P-gp), a key component of the BBB that actively pumps a wide range of xenobiotics out of the brain. This active efflux mechanism is the primary reason for the low brain distribution of this compound.
In Vivo Studies in Murine Models
In vivo experiments using mice with a disrupted mdr1a gene (mdr1a-/-), which encodes for P-gp, have provided definitive evidence for this compound's interaction with this transporter. These studies demonstrated a marked increase in the brain concentration and the brain-to-plasma concentration ratio (Kp) of this compound in mdr1a-/- mice compared to their wild-type (mdr1a+/+) counterparts.
| Mouse Strain | Brain Concentration of this compound | Kp Value |
| mdr1a(+/+) (Wild-type) | Significantly lower | Lower |
| mdr1a(-/-) (P-gp deficient) | Significantly higher | Higher |
| Specific numerical values for brain concentration and Kp were not available in the consulted resources. |
This significant difference in brain accumulation in the absence of functional P-gp strongly indicates that this compound is actively removed from the brain by this transporter under normal physiological conditions.
In Vitro Cellular Accumulation Assays
In vitro studies using various cell lines that overexpress human P-gp have further corroborated the in vivo findings. These experiments typically measure the intracellular accumulation of a compound in the presence and absence of known P-gp inhibitors.
| Cell Line | P-gp Expression | Treatment | Intracellular this compound Accumulation |
| L cells | Host (low P-gp) | - | Higher |
| LV500 cells | Mouse mdr1a | - | Lower |
| LV500 cells | Mouse mdr1a | Verapamil (B1683045) (P-gp inhibitor) | Significantly increased |
| KB cells | Host (low P-gp) | - | Higher |
| KB-VJ300 cells | Human P-gp | - | Significantly lower |
| KB-VJ300 cells | Human P-gp | Verapamil (P-gp inhibitor) | Increased |
| LLC-PK1 cells | Host (low P-gp) | Cyclosporin (B1163) A (P-gp inhibitor) | No effect |
| LLC-GA5-COL300 cells | Human P-gp | - | Lower |
| LLC-GA5-COL300 cells | Human P-gp | 20 µM Cyclosporin A (P-gp inhibitor) | Significantly increased |
| MBEC4 cells | Mouse mdr1b | Verapamil (P-gp inhibitor) | Not significantly changed |
| Quantitative data on the fold-increase in accumulation were not available in the consulted resources. |
The consistent observation of reduced this compound accumulation in P-gp expressing cell lines, and the reversal of this effect by P-gp inhibitors like verapamil and cyclosporin A, provides strong in vitro evidence that this compound is a substrate for P-gp. The lack of effect in MBEC4 cells, which express a different isoform of P-gp (mdr1b), suggests a degree of specificity in this interaction.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies employed in the key studies cited.
In Vivo Brain Distribution Studies
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound in wild-type and P-gp deficient mice.
Animal Model: Male mdr1a(+/+) (wild-type) and mdr1a(-/-) (P-gp deficient) mice.
Procedure:
-
This compound is administered intravenously to both groups of mice.
-
At a predetermined time point post-administration, blood samples are collected via cardiac puncture.
-
Immediately following blood collection, the mice are euthanized, and their brains are excised.
-
Plasma is separated from the blood samples by centrifugation.
-
Brain tissue is homogenized in an appropriate buffer.
-
The concentrations of this compound in plasma and brain homogenate are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
The Kp value is calculated as the ratio of the concentration of this compound in the brain to its concentration in the plasma.
In Vitro Cellular Accumulation Assays
Objective: To assess the role of P-gp in the cellular uptake of this compound using P-gp overexpressing cell lines.
Cell Lines:
-
L cells (mouse fibroblasts, low P-gp) and LV500 cells (L cells transfected with mouse mdr1a).
-
KB cells (human carcinoma, low P-gp) and KB-VJ300 cells (KB cells with high P-gp expression).
-
LLC-PK1 (porcine kidney epithelial, low P-gp) and LLC-GA5-COL300 (LLC-PK1 cells transfected with human MDR1).
-
MBEC4 (mouse brain endothelial cells, express mdr1b).
General Protocol:
-
Cells are seeded in multi-well plates and cultured to confluence.
-
The cell monolayers are washed with a pre-warmed buffer.
-
A solution containing this compound (and in some conditions, a P-gp inhibitor such as verapamil or cyclosporin A) is added to the cells.
-
The cells are incubated for a specified period to allow for drug uptake to reach a steady state.
-
Following incubation, the cells are washed with ice-cold buffer to terminate uptake and remove extracellular drug.
-
The cells are lysed to release the intracellular contents.
-
The concentration of this compound within the cell lysate is determined using a suitable analytical method (e.g., HPLC or liquid scintillation counting if a radiolabeled compound is used).
-
The intracellular concentration is typically normalized to the total protein content of the cell lysate.
Visualizations
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
Caption: this compound's limited entry into the brain due to P-gp efflux.
Caption: Workflow for in vivo brain distribution study of this compound.
References
Methodological & Application
Application Notes and Protocols for Bunitrolol Administration in Hypertensive Animal Models
These application notes provide detailed information and protocols for the use of bunitrolol, a non-selective beta-blocker with alpha-1 adrenergic receptor blocking properties, in preclinical animal models of hypertension. The following sections are designed to guide researchers, scientists, and drug development professionals in designing and executing studies to evaluate the antihypertensive effects of this compound.
Data Presentation: this compound Dosage and Effects in Hypertensive Animal Models
The following tables summarize the quantitative data on this compound dosage, administration routes, and its effects on key cardiovascular parameters in various animal models of hypertension.
Table 1: this compound Dosage and Administration in Spontaneously Hypertensive Rats (SHR)
| Dosage | Administration Route | Duration of Treatment | Key Findings |
| 5 mg/kg | Oral (p.o.) | Single dose | Significant reduction in mean arterial pressure (MAP) 3 and 4 hours after administration.[1] |
| 30-40 mg/kg/day | Oral (p.o.) | 8-10 weeks | No significant difference in blood pressure compared to the untreated group, but the ratio of ventricular weight to body weight was significantly lower in the treated group. |
Table 2: Effects of this compound on Cardiovascular Parameters in Spontaneously Hypertensive Rats (SHR)
| Dosage | Parameter | Observation |
| 5 mg/kg (p.o.) | Mean Arterial Pressure (MAP) | Significant reduction at 3 and 4 hours post-administration.[1] |
| 5 mg/kg (p.o.) | Heart Rate (HR) | Tachycardia observed for the first 2 hours.[1] |
| 30-40 mg/kg/day (p.o.) | Blood Pressure | No significant change after 8-10 weeks of treatment. |
| 30-40 mg/kg/day (p.o.) | Ventricular Weight to Body Weight Ratio | Significantly lower than in the untreated group. |
Table 3: this compound Administration in Other Animal Models
| Animal Model | Dosage | Administration Route | Key Findings |
| Pentobarbital-anesthetized dogs | Not specified for hypertension model | Intra-arterial and Intravenous | Increased femoral artery blood flow, suggesting a vasodilator action. This effect is attributed to its alpha-1 adrenoceptor blocking action.[2] |
| Deoxycorticosterone and salt hypertensive rats | 10-30 mg/kg (related compound Bometolol) | Oral (p.o.) | Dose-dependent lowering of blood pressure in acute experiments.[3] |
| Two kidney, one clip hypertensive rats | 10-30 mg/kg (related compound Bometolol) | Oral (p.o.) | Dose-dependent lowering of blood pressure in acute experiments.[3] |
Experimental Protocols
Protocol 1: Acute Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the acute effect of a single oral dose of this compound on blood pressure and heart rate in conscious, unrestrained SHR.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), age-matched (e.g., 14-16 weeks old).
-
This compound hydrochloride.
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Oral gavage needles (20-gauge, 1.5 inches).
-
Syringes.
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).
Procedure:
-
Animal Acclimatization: Acclimate the SHR to the housing facility for at least one week before the experiment. Handle the rats daily to minimize stress during the procedure.
-
Baseline Measurements: On the day of the experiment, record baseline systolic blood pressure, diastolic blood pressure, mean arterial pressure (MAP), and heart rate (HR) for each rat.
-
Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at a concentration that allows for the administration of 5 mg/kg in a volume of 1-2 ml/kg.
-
Administration: Administer a single oral dose of 5 mg/kg of this compound to the treatment group via oral gavage. Administer an equivalent volume of the vehicle to the control group.
-
Post-Dose Monitoring: Monitor and record blood pressure and heart rate at regular intervals (e.g., 0.5, 1, 2, 3, 4, 6, and 24 hours) after administration.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for both the this compound-treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Protocol 2: Chronic Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the long-term effects of daily oral administration of this compound on blood pressure, cardiac hypertrophy, and other cardiovascular parameters in SHR.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), age-matched (e.g., 22 weeks old).
-
This compound hydrochloride.
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Syringes.
-
Blood pressure monitoring system.
-
Equipment for measuring heart weight and body weight.
Procedure:
-
Animal Acclimatization and Baseline: Follow the acclimatization and baseline measurement steps as described in Protocol 1.
-
Drug Preparation: Prepare a fresh solution or suspension of this compound daily.
-
Chronic Administration: Administer this compound orally at a dose of 30-40 mg/kg/day to the treatment group once daily for a period of 8-10 weeks. Administer the vehicle to the control group.
-
Regular Monitoring: Monitor blood pressure and heart rate weekly throughout the treatment period.
-
Terminal Procedures: At the end of the treatment period, record the final blood pressure and heart rate. Euthanize the animals and carefully dissect the heart.
-
Cardiac Hypertrophy Assessment: Weigh the whole heart and the left ventricle. Calculate the heart weight to body weight ratio and the left ventricle weight to body weight ratio as indices of cardiac hypertrophy.
-
Data Analysis: Compare the blood pressure, heart rate, and cardiac hypertrophy indices between the this compound-treated and control groups using appropriate statistical methods.
Mandatory Visualizations
Signaling Pathway of this compound's Antihypertensive Action
References
- 1. Hypotensive effect of this compound at low plasma concentrations in conscious, unrestrained spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism underlying the vasodilator action of this compound: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and subchronic effects of bometolol on blood pressure in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bunitrolol in the Study of Cardiac Arrhythmias: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol is a non-selective beta-adrenergic receptor antagonist with partial agonist activity (intrinsic sympathomimetic activity) and some alpha-blocking effects. These pharmacological properties make it a subject of interest in cardiovascular research, particularly in the investigation of cardiac arrhythmias. As a beta-blocker, this compound primarily exerts its antiarrhythmic effects by antagonizing the actions of catecholamines at beta-adrenergic receptors in the heart. This modulation of the autonomic nervous system's influence on cardiac electrophysiology can be pivotal in controlling various types of arrhythmias.
These application notes provide a comprehensive overview of the utility of this compound in arrhythmia research, detailing its mechanism of action, relevant signaling pathways, and protocols for experimental studies.
Mechanism of Action in Cardiac Electrophysiology
This compound's primary antiarrhythmic mechanism stems from its blockade of β1-adrenergic receptors in the heart. This action leads to a reduction in the effects of adrenaline and noradrenaline, resulting in several key electrophysiological changes:
-
Decreased Heart Rate (Negative Chronotropy): By blocking β1 receptors in the sinoatrial (SA) node, this compound slows the rate of spontaneous depolarization, leading to a decrease in heart rate.
-
Slowed Atrioventricular (AV) Conduction (Negative Dromotropy): It prolongs the conduction time and increases the refractory period of the AV node, which is particularly beneficial in controlling the ventricular response in atrial tachyarrhythmias.
-
Reduced Automaticity: this compound can suppress ectopic pacemaker activity by decreasing the slope of phase 4 depolarization in latent pacemaker cells.
-
Prolongation of Action Potential Duration (APD): While the effects of beta-blockers on APD can be complex, they generally tend to prolong the action potential, contributing to their antiarrhythmic efficacy.
Signaling Pathways
The antiarrhythmic effects of this compound are mediated through the modulation of intracellular signaling cascades downstream of β-adrenergic receptors. The binding of catecholamines to these receptors typically activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates various target proteins, including L-type calcium channels and phospholamban, which collectively increase heart rate, contractility, and conduction velocity. This compound, by blocking the receptor, attenuates this signaling pathway.
Data Presentation
While specific quantitative data for this compound's antiarrhythmic effects are not extensively published, the following tables provide an example of how such data could be structured based on the expected effects of a non-selective beta-blocker.
Table 1: Hypothetical IC50 Values of this compound on Cardiac Ion Channels
| Ion Channel | Cell Line | Method | Hypothetical IC50 (µM) |
| hERG (IKr) | HEK293 | Patch Clamp | > 100 |
| Nav1.5 (INa) | CHO | Patch Clamp | > 100 |
| Cav1.2 (ICa,L) | tsA201 | Patch Clamp | 50-100 (indirectly via β-adrenergic antagonism) |
| Kir2.1 (IK1) | HEK293 | Patch Clamp | > 100 |
Table 2: Hypothetical Effects of this compound in In Vivo Arrhythmia Models
| Arrhythmia Model | Species | Endpoint | Vehicle Control | This compound (dose) |
| Ischemia-Reperfusion | Rat | Incidence of Ventricular Fibrillation (%) | 80 | 30 (1 mg/kg, i.v.) |
| Aconitine-induced | Mouse | Onset of Ventricular Tachycardia (min) | 5 ± 1 | 12 ± 2 (0.5 mg/kg, i.p.) |
| Programmed Electrical Stimulation | Rabbit | Ventricular Fibrillation Threshold (V) | 15 ± 3 | 25 ± 4 (0.2 mg/kg, i.v.) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiarrhythmic potential of this compound.
In Vitro Electrophysiology: Patch-Clamp Analysis
Objective: To determine the direct effects of this compound on specific cardiac ion channels.
Materials:
-
Cell lines expressing the cardiac ion channel of interest (e.g., HEK293 expressing hERG).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture reagents.
-
External and internal pipette solutions.
-
This compound stock solution.
Protocol:
-
Culture cells to 60-80% confluency.
-
Prepare external and internal solutions appropriate for the ion channel being studied.
-
Pull patch pipettes to a resistance of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on an isolated cell.
-
Record baseline ion channel currents using a specific voltage-clamp protocol.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Record currents at each concentration after steady-state block is achieved.
-
Analyze the data to determine the concentration-response relationship and calculate the IC50 value.
In Vivo Arrhythmia Model: Ischemia-Reperfusion Injury in Rats
Objective: To assess the efficacy of this compound in preventing ventricular arrhythmias induced by myocardial ischemia and reperfusion.
Materials:
-
Male Wistar rats (250-300g).
-
Anesthetics (e.g., ketamine/xylazine).
-
Ventilator.
-
ECG recording system.
-
Surgical instruments.
-
Suture for coronary artery ligation.
-
This compound solution for injection.
Protocol:
-
Anesthetize the rat and initiate mechanical ventilation.
-
Perform a thoracotomy to expose the heart.
-
Place a suture around the left anterior descending (LAD) coronary artery.
-
Administer this compound (e.g., 1 mg/kg) or vehicle intravenously 15 minutes before ischemia.
-
Induce regional ischemia by tightening the suture around the LAD for 5 minutes.
-
Release the suture to allow reperfusion for a period of 10 minutes.
-
Continuously record the ECG throughout the procedure.
-
Analyze the ECG recordings for the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).
Ex Vivo Model: Langendorff-Perfused Heart
Objective: To study the direct effects of this compound on the electrophysiology of an isolated heart, free from systemic influences.
Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer.
-
Heart from a suitable animal model (e.g., rabbit, guinea pig).
-
ECG or monophasic action potential recording electrodes.
-
Pacing electrodes.
-
This compound stock solution.
Protocol:
-
Heparinize and anesthetize the animal.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Record baseline ECG and other electrophysiological parameters (e.g., action potential duration, refractory period).
-
Introduce this compound into the perfusate at desired concentrations.
-
Record the changes in electrophysiological parameters in response to the drug.
-
Arrhythmias can be induced by programmed electrical stimulation or pharmacological agents (e.g., isoprenaline) before and after this compound administration to assess its antiarrhythmic effects.
Conclusion
This compound, as a beta-adrenergic antagonist, holds potential for the study and management of cardiac arrhythmias. The protocols outlined in these application notes provide a framework for researchers to investigate its electrophysiological effects in detail, from the molecular level of ion channels to the integrated response of the whole heart. While specific quantitative data for this compound is still emerging, the methodologies described here, commonly used for other antiarrhythmic agents, are directly applicable and will be instrumental in elucidating its precise role in arrhythmia research and therapy.
Application Notes and Protocols for Investigating Ischemic Heart Disease in Preclinical Models Using Bunitrolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. Preclinical research using relevant animal models is crucial for understanding the pathophysiology of this disease and for the development of novel therapeutic agents. Bunitrolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and additional alpha-1 adrenoceptor blocking properties.[1][2] This unique pharmacological profile makes it an interesting candidate for investigation in the context of ischemic heart disease, as it may offer cardioprotective effects through multiple mechanisms, including heart rate reduction, vasodilation, and modulation of myocardial metabolism.[1][2]
These application notes provide detailed protocols and data for the use of this compound in preclinical models of ischemic heart disease, specifically focusing on the rat model of myocardial infarction induced by coronary artery ligation.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through a dual mechanism of action:
-
Beta-Adrenergic Receptor Blockade with Intrinsic Sympathomimetic Activity (ISA): Like other beta-blockers, this compound competitively antagonizes the effects of catecholamines (norepinephrine and epinephrine) at beta-adrenergic receptors (primarily β1 and β2) in the heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand.[1] Unlike pure antagonists, this compound possesses ISA, meaning it can partially activate beta-adrenergic receptors.[3][4][5] This partial agonism may prevent excessive bradycardia and negative inotropic effects at rest.[4] The molecular basis for ISA is a modest stimulation of adenylate cyclase activity.[3]
-
Alpha-1 Adrenoceptor Blockade: this compound also blocks alpha-1 adrenoceptors, which are found on vascular smooth muscle.[2] This action inhibits vasoconstriction, leading to vasodilation and a reduction in peripheral resistance, which can further decrease cardiac workload and improve coronary blood flow.[2]
The combined effects of this compound in the setting of ischemic heart disease are multifaceted. By reducing myocardial oxygen demand and potentially improving coronary perfusion, this compound may help to preserve myocardial tissue during an ischemic event.
References
- 1. Effects of this compound on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism underlying the vasodilator action of this compound: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Quantification of Bunitrolol Using High-Performance Liquid Chromatography (HPLC)
Introduction
Bunitrolol is a non-selective beta-adrenergic blocker used in the management of hypertension and angina pectoris. Accurate and reliable quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is based on established principles for the analysis of similar beta-blocker compounds and is suitable for routine quality control analysis.[1][2] RP-HPLC is a widely used analytical technique for pharmaceutical analysis due to its high selectivity, sensitivity, and accuracy.[3][4]
Principle of the Method
The chromatographic separation is achieved on a C18 reversed-phase column.[1][2][4] In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase.[3] this compound, being a moderately hydrophobic compound, is retained on the C18 column and then eluted by a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. The components are separated based on their differential partitioning between the stationary and mobile phases.[3][4] Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound. These conditions are based on validated methods for similar beta-blockers to ensure reliable and reproducible results.[1][2]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.5, adjusted with phosphoric acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm (based on typical absorbance for beta-blockers) |
| Injection Volume | 20 µL |
| Column Temperature | 25°C (Ambient) |
| Run Time | Approximately 10 minutes |
Experimental Protocols
2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Potassium dihydrogen phosphate (AR Grade)
-
Orthophosphoric acid (AR Grade)
-
Water (HPLC Grade)
-
0.45 µm membrane filters
2.2. Preparation of Mobile Phase
-
Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution.[2]
-
Adjust the pH of the buffer solution to 3.5 using orthophosphoric acid.
-
Mobile Phase Mixture: Mix acetonitrile and the phosphate buffer in a ratio of 30:70 (v/v).[2]
-
Degas the mobile phase for 15 minutes using an ultrasonic bath to remove dissolved gases.
-
Filter the mobile phase through a 0.45 µm membrane filter before use to prevent particulate matter from damaging the HPLC column.[1]
2.3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it into a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the standard completely.[2]
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5 - 50 µg/mL).[2] These solutions are used to construct the calibration curve.
2.4. Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder twenty tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the tablet powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of the mobile phase and sonicate for 25 minutes to ensure complete extraction of the drug.[1]
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Centrifuge the solution at 3000 rpm for 15 minutes to settle the excipients.[1]
-
Filter the supernatant through a 0.45 µm syringe filter.[1][5]
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).
Method Validation Summary
The developed method should be validated according to ICH guidelines.[2][6] The following table presents typical performance characteristics for a validated method.
| Validation Parameter | Typical Specification |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (% RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from excipients or degradation products |
| Robustness | Unaffected by minor changes in pH, flow rate, or mobile phase composition |
Workflow and Diagrams
The overall experimental workflow for the quantification of this compound is depicted below. The process begins with sample preparation and proceeds through HPLC analysis to final data processing and reporting.
Caption: Experimental workflow for this compound quantification by HPLC.
The logical relationship for sample preparation from a pharmaceutical tablet formulation involves several key steps to ensure the final solution is suitable for HPLC injection.
Caption: Logical steps for preparing tablet samples for HPLC analysis.
References
Preparation of Bunitrolol Solutions for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenoceptor blocking properties.[1] This dual mechanism of action makes it a valuable tool for in vitro studies investigating the roles of both beta-adrenergic and alpha-adrenergic signaling pathways in various cellular processes. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound and its application in cell-based assays.
Materials and Reagents
-
This compound hydrochloride (Molar Mass: 284.78 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, absolute, cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the cell line of interest
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
This compound Properties
| Property | Value | Reference |
| Molar Mass | 248.326 g/mol (free base) | |
| Chemical Formula | C14H20N2O2 | |
| Mechanism of Action | Beta-1 selective adrenoceptor antagonist[2], Alpha-1 adrenoceptor blocking action[1] | [1][2] |
| Solubility | Sparingly soluble in DMSO; Slightly soluble in Chloroform and Methanol |
Preparation of this compound Stock Solutions
The choice of solvent is crucial for dissolving this compound and ensuring its stability and compatibility with cell culture systems. Due to its limited aqueous solubility, a high-concentration stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in cell culture medium.
4.1. Recommended Solvents
-
Dimethyl sulfoxide (DMSO): The most common and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.
-
Ethanol: Can also be used, but may be more volatile and potentially more cytotoxic at higher concentrations.
4.2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays.
Procedure:
-
Calculate the required mass of this compound hydrochloride:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 284.78 g/mol x 1000 mg/g = 2.85 mg
-
-
Weighing:
-
Carefully weigh 2.85 mg of this compound hydrochloride powder using an analytical balance.
-
Aseptically transfer the powder to a sterile 1.5 mL microcentrifuge tube or a glass vial.
-
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Given that this compound is sparingly soluble, gentle warming (e.g., to 37°C) may aid dissolution, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution needs to be sterile for long-term storage or sensitive applications, filter it through a 0.22 µm sterile syringe filter compatible with DMSO.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Working Concentrations for Cell Culture Studies
The optimal working concentration of this compound will vary depending on the cell type, the specific assay, and the experimental goals. It is recommended to perform a dose-response experiment to determine the effective concentration range for your specific cell line and endpoint.
5.1. Typical Concentration Range
Based on studies with other beta-blockers, a typical starting range for this compound in cell culture experiments is between 1 µM and 100 µM .[3][4][5] Some studies have used concentrations up to 500 µM.[6]
5.2. Protocol for Preparing Working Solutions
-
Thaw the Stock Solution:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Example Dilution for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you will need to perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down.
Experimental Protocols
6.1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to assess the effect of this compound on cell viability.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a range of this compound working solutions (e.g., 0.1, 1, 10, 50, 100 µM) in fresh cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound working solutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Signaling Pathways
This compound exerts its effects by blocking beta-1 and alpha-1 adrenergic receptors. Understanding these signaling pathways is crucial for interpreting experimental results.
7.1. Beta-1 Adrenergic Receptor Signaling Pathway
This compound acts as an antagonist at the beta-1 adrenergic receptor, inhibiting the downstream signaling cascade typically initiated by agonists like norepinephrine (B1679862) and epinephrine. The canonical pathway involves the activation of a Gs protein, leading to the production of cyclic AMP (cAMP).[7]
Caption: this compound blocks the β1-adrenergic receptor signaling pathway.
7.2. Alpha-1 Adrenergic Receptor Signaling Pathway
This compound also antagonizes the alpha-1 adrenergic receptor. The activation of this receptor typically involves a Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Characterization of β-Adrenergic Receptors Using Bunitrolol in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunitrolol is a non-selective β-adrenergic receptor antagonist that has been utilized in research to characterize β-adrenergic receptor subtypes. Radioligand binding assays are a fundamental tool for studying the interaction of ligands with their receptors, providing quantitative data on binding affinity and receptor density. These assays are crucial in drug discovery and development for determining the potency and selectivity of new chemical entities. This document provides detailed protocols for utilizing this compound in competitive radioligand binding assays to characterize β-adrenergic receptors and outlines the methodology for saturation binding assays.
Principle of Radioligand Binding Assays
Radioligand binding assays involve the use of a radiolabeled ligand (a "hot" ligand) that binds to a specific receptor. The binding of this radioligand can be measured and quantified. There are two primary types of radioligand binding assays:
-
Saturation Binding Assays: These experiments are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. In these assays, increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation until saturation is reached.
-
Competitive Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled compound (a "cold" ligand), such as this compound, for a receptor. In these experiments, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. The competitor's ability to displace the radiolabeled ligand is measured, and its inhibitory constant (Ki) is calculated from its IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
Data Presentation: Binding Affinity of this compound
The following table summarizes the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors from a competitive radioligand binding study.[1]
| Radioligand | Tissue/Preparation | Receptor Subtype | Ki (nM) for this compound |
| ¹²⁵I-iodocyanopindolol (¹²⁵I-ICYP) | Rat Brain | β1-adrenergic | 0.53 ± 0.20 |
| ¹²⁵I-iodocyanopindolol (¹²⁵I-ICYP) | Rat Brain | β2-adrenergic | 2.37 ± 0.78 |
| ³H-CGP12177 | Rat Heart | β1-adrenergic | 2.01 ± 0.38 |
| ³H-CGP12177 | Rat Heart | β2-adrenergic | 12.67 ± 6.54 |
Note: Ki is the inhibitory constant and represents the affinity of this compound for the receptor. A lower Ki value indicates a higher binding affinity.
Saturation Binding Assay Data (Hypothetical Example)
| Radioligand | Tissue/Preparation | Kd (nM) | Bmax (fmol/mg protein) |
| [³H]-Bunitrolol (Hypothetical) | Cardiac Membranes | 1.5 | 250 |
This data is for illustrative purposes only and does not represent experimentally determined values for this compound.
Experimental Protocols
Membrane Preparation from Tissues or Cells
-
Homogenization: Tissues or cells expressing the target β-adrenergic receptors are homogenized in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances that might interfere with the assay.
-
Resuspension and Storage: The final membrane pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA). Aliquots of the membrane preparation can be stored at -80°C until use.
Saturation Radioligand Binding Assay Protocol
This protocol describes a generalized procedure. The specific radioligand and its concentration range would need to be optimized for the receptor system being studied.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radiolabeled ligand.
-
Radioligand Addition: Add increasing concentrations of the radiolabeled ligand (e.g., [³H]-CGP-12177 or a hypothetical [³H]-Bunitrolol) to the wells.
-
Non-Specific Binding: To the non-specific binding wells, add a high concentration of an unlabeled competing ligand (e.g., 10 µM propranolol) to saturate the receptors and prevent the binding of the radiolabeled ligand to the specific sites.
-
Receptor Addition: Add a consistent amount of the membrane preparation (e.g., 20-50 µg of protein) to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression analysis to determine the Kd and Bmax values.
Competitive Radioligand Binding Assay Protocol with this compound
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competitor (this compound).
-
Radioligand Addition: Add a fixed concentration of a suitable radiolabeled ligand (e.g., ¹²⁵I-iodocyanopindolol) to all wells. The concentration of the radioligand should ideally be at or below its Kd for the receptor.
-
Competitor Addition: Add increasing concentrations of unlabeled this compound to the competitor wells.
-
Non-Specific Binding: To the non-specific binding wells, add a high concentration of a standard unlabeled antagonist (e.g., 10 µM propranolol).
-
Receptor Addition: Add a consistent amount of the membrane preparation to each well.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Termination and Washing: Terminate the reaction and wash the filters as described in the saturation binding protocol.
-
Scintillation Counting: Count the radioactivity on the filters.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of this compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for Saturation Radioligand Binding Assay
Caption: Workflow for a saturation radioligand binding assay.
β1-Adrenergic Receptor Signaling Pathway
Caption: Simplified β1-adrenergic receptor signaling pathway.
References
Experimental design for assessing the hemodynamic effects of Bunitrolol.
Application Notes: Assessing the Hemodynamic Effects of Bunitrolol
Introduction
This compound is a non-selective beta-adrenergic antagonist used in the management of hypertension and coronary heart disease.[1][2][3] Its primary mechanism of action involves blocking beta-1 and beta-2 adrenergic receptors, which mediate the effects of catecholamines like epinephrine (B1671497) and norepinephrine.[4][5][6] This blockade results in a reduction of heart rate, myocardial contractility, and consequently, cardiac output.[1][5] Unlike some other beta-blockers, this compound also exhibits an alpha-1 adrenoceptor blocking action, which contributes to a vasodilator effect and a decrease in total peripheral resistance.[7] These combined actions lead to its antihypertensive effects. The following protocols and data summaries provide a framework for the experimental assessment of this compound's hemodynamic properties.
Mechanism of Action
This compound competitively inhibits beta-1 and beta-2 adrenergic receptors.[4][8] In the heart, beta-1 receptor blockade decreases heart rate (negative chronotropy), reduces the force of contraction (negative inotropy), and slows conduction velocity.[5] This leads to a reduced myocardial oxygen demand.[5] this compound's blockade of beta-2 receptors can influence vascular smooth muscle.[5] Furthermore, its alpha-1 adrenoceptor blocking action leads to vasodilation, which helps in reducing systemic vascular resistance.[7]
Data Presentation
The following tables summarize the quantitative hemodynamic effects of this compound as reported in various studies.
Table 1: Effects of Intravenous this compound on Hemodynamic Parameters at Rest
| Parameter | Change from Baseline | Significance | Reference |
| Heart Rate | ↓ 12% | p < 0.01 | [9][10] |
| Left Ventricular Systolic Pressure | ↓ 5% | p < 0.01 | [11] |
| Left Ventricular End-Diastolic Pressure | ↓ 17% / ↑ 2.2 mmHg | p < 0.01 | [9][10][11] |
| Cardiac Index | No significant change | - | [11] |
| Cardiac Output | Slight increase | - | [9][10] |
| Stroke Volume | Considerable increase | - | [9][10] |
| Systemic Vascular Resistance | Insignificant decrease | - | [11] |
Table 2: Effects of Intravenous this compound on Hemodynamic Parameters During Exercise/Stress
| Parameter | Condition | Change from Baseline | Significance | Reference |
| Heart Rate | Hand Grip Exercise | ↓ 4% | p < 0.05 | [9][10] |
| Left Ventricular End-Diastolic Pressure | Pacing or Exercise | No significant change | - | [9][10] |
| Stroke Volume | Exercise | Considerable increase | - | [9][10] |
Table 3: Chronic Oral Administration of this compound in Hypertensive Patients
| Parameter | Change from Pre-treatment | Significance | Reference |
| Heart Rate | Significant reduction | - | [1] |
| Cardiac Output | Significant reduction | - | [1] |
| Blood Pressure | Significant reduction | - | [1] |
| Total Peripheral Resistance | Not significantly reduced | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the hemodynamic effects of this compound are provided below. These protocols are generalized and can be adapted for specific research questions.
Protocol 1: Acute Hemodynamic Effects in an Animal Model (e.g., Dog)
-
Animal Preparation:
-
Select healthy adult mongrel dogs of either sex.
-
Anesthetize the animal (e.g., with pentobarbital).
-
Insert an endotracheal tube and maintain ventilation.
-
Catheterize a femoral artery for continuous blood pressure monitoring and a femoral vein for drug administration.
-
For cardiac output measurement, insert a Swan-Ganz thermodilution catheter into the pulmonary artery via the jugular vein.[12]
-
For left ventricular pressure, insert a catheter into the left ventricle via the carotid artery.
-
-
Baseline Measurements:
-
Allow the animal to stabilize for at least 30 minutes after instrumentation.
-
Record baseline hemodynamic parameters, including:
-
Heart Rate (HR)
-
Systolic and Diastolic Blood Pressure (SBP, DBP)
-
Mean Arterial Pressure (MAP)
-
Left Ventricular Systolic Pressure (LVSP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Cardiac Output (CO) via thermodilution.[12]
-
-
-
Drug Administration:
-
Post-Administration Measurements:
-
Record all hemodynamic parameters continuously or at fixed intervals (e.g., 5, 15, 30, and 60 minutes) post-administration.
-
-
Data Analysis:
-
Calculate derived parameters:
-
Stroke Volume (SV) = CO / HR
-
Systemic Vascular Resistance (SVR) = (MAP - CVP) / CO (where CVP is central venous pressure, assumed to be low if not measured).
-
-
Compare post-administration values to baseline values using appropriate statistical tests (e.g., paired t-test).
-
Protocol 2: Chronic Hemodynamic Effects in a Hypertensive Rat Model
-
Animal Model:
-
Use spontaneously hypertensive rats (SHR) as a model for hypertension.
-
House the animals in a controlled environment.
-
-
Drug Administration:
-
Administer this compound orally via gavage daily for a chronic period (e.g., 8-10 weeks). A typical dose might be 30-40 mg/kg/day.
-
Include a control group receiving a vehicle.
-
-
Hemodynamic Measurements:
-
At the end of the treatment period, measure blood pressure and heart rate using a non-invasive tail-cuff method or via an implanted arterial catheter for more accurate, continuous readings.
-
-
Ex Vivo Analysis (Optional):
-
At the end of the study, hearts can be excised to assess for changes in ventricular weight or to perform isolated heart preparations (e.g., Langendorff) to study myocardial contractility directly.
-
-
Data Analysis:
-
Compare the hemodynamic parameters of the this compound-treated group with the vehicle-treated control group using an unpaired t-test or ANOVA.
-
References
- 1. Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. db.cngb.org [db.cngb.org]
- 4. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. youtube.com [youtube.com]
- 6. Beta blocker - Wikipedia [en.wikipedia.org]
- 7. The mechanism underlying the vasodilator action of this compound: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haemodynamic observations with KO. 1366 (this compound), a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Hemodynamic effect of this compound on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
Application Notes and Protocols: Bunitrolol in Combination with Adrenergic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Bunitrolol in combination with other adrenergic agents in a research setting. The information compiled is based on preclinical and clinical studies and is intended to guide the design and execution of similar research endeavors.
Introduction
This compound is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenoceptor blocking properties. This dual mechanism of action contributes to its therapeutic effects, including vasodilation and reduction of blood pressure.[1] Understanding the interplay between this compound and other adrenergic agents is crucial for elucidating its complete pharmacological profile and for the development of novel therapeutic strategies.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound alone and in combination with other adrenergic agents.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) | Tissue/System | Reference |
| Beta-1 Adrenoceptor | This compound | 0.42 ± 0.16 | Rat Brain | [2] |
| Beta-2 Adrenoceptor | This compound | 3.55 ± 1.61 | Rat Brain | [2] |
| 5HT1B Receptor | This compound | 10.54 ± 5.92 | Rat Brain | [2] |
Table 2: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs [1]
| Parameter | Vehicle Control | This compound (30 µg/kg) | This compound (100 µg/kg) |
| Mean Arterial Pressure (mmHg) | 115 ± 5 | 107 ± 5 | 98 ± 6 |
| Heart Rate (beats/min) | 158 ± 7 | 135 ± 6 | 122 ± 7 |
| Femoral Arterial Blood Flow (% change) | 0 | +58 ± 12 | +95 ± 18 |
| Left Anterior Descending Coronary Artery Flow (% change) | 0 | +15 ± 5 | +28 ± 8 |
| p < 0.05 compared to vehicle control |
Table 3: Effect of this compound on Vasoconstrictor Responses in the Saphenous Arterial Bed of Dogs [1]
| Vasoconstrictor Stimulus | Pre-Bunitrolol Response (% decrease in blood flow) | Post-Bunitrolol (100 µg/kg i.v.) Response (% decrease in blood flow) | % Inhibition |
| Saphenous Nerve Stimulation | 55 ± 6 | 25 ± 4 | 54.5 |
| Intra-arterial Norepinephrine | 62 ± 7 | 48 ± 5 | 22.6 |
| *p < 0.05 compared to pre-bunitrolol response |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in combination with other adrenergic agents, based on published research.[1]
Protocol 1: In Vivo Assessment of Vasodilator Effects in a Canine Model
Objective: To determine the vasodilator effect of this compound on different vascular beds and to investigate the contribution of its alpha-1 adrenoceptor blocking activity.
Materials:
-
Adult mongrel dogs of either sex
-
Pentobarbital (B6593769) sodium for anesthesia
-
Electromagnetic flow probes
-
Pressure transducers
-
This compound hydrochloride
-
Prazosin (B1663645) hydrochloride (alpha-1 antagonist)
-
Yohimbine hydrochloride (alpha-2 antagonist)
-
Norepinephrine bitartrate
-
Methoxamine (B1676408) hydrochloride (alpha-1 agonist)
-
B-HT 920 (alpha-2 agonist)
-
Saline solution (vehicle)
-
Atropine (B194438) sulfate
Procedure:
-
Animal Preparation:
-
Anesthetize dogs with pentobarbital sodium (30 mg/kg, i.v.).
-
Intubate the animals and maintain artificial respiration.
-
Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.
-
Isolate the femoral artery and the left anterior descending coronary artery for blood flow measurement using electromagnetic flow probes.
-
-
Drug Administration and Hemodynamic Monitoring:
-
Allow for a stabilization period of at least 30 minutes after surgical preparation.
-
Record baseline mean arterial pressure, heart rate, and blood flow in the femoral and coronary arteries.
-
Administer this compound intra-arterially at increasing doses (e.g., 1, 3, 10, 30 µg).
-
Continuously monitor and record hemodynamic parameters.
-
-
Investigation of Alpha-Adrenoceptor Blocking Action:
-
In a separate group of dogs, prepare the saphenous arterial bed for perfusion and blood flow measurement.
-
Administer atropine (1 mg/kg, i.v.) and nadolol (1 mg/kg, i.v.) to block muscarinic and beta-adrenoceptors, respectively.
-
Induce vasoconstriction by either electrical stimulation of the saphenous nerve or intra-arterial infusion of norepinephrine.
-
Administer this compound (i.v.) and observe its effect on the vasoconstrictor responses.
-
For comparison, repeat the experiment with prazosin and yohimbine.
-
-
Systemic Effects on Agonist-Induced Pressor Responses:
-
In spinally anesthetized dogs pretreated with atropine and nadolol, administer intravenous infusions of methoxamine or B-HT 920 to induce increases in mean systemic arterial pressure.
-
Administer this compound (i.v.) and assess its ability to suppress the pressor responses to the selective alpha-agonists.
-
Protocol 2: Radioligand Binding Assay for Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for different adrenoceptor subtypes.
Materials:
-
Rat brain, heart, or lung tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands (e.g., 125I-iodocyanopindolol for beta-adrenoceptors)
-
This compound hydrochloride
-
Competitor ligands for non-specific binding determination (e.g., propranolol)
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, radioligand, and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of a suitable competitor ligand.
-
Incubate the tubes at a specific temperature for a set period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Adrenergic signaling pathways and points of action for this compound.
Caption: Workflow for in vivo canine experiments.
References
- 1. The mechanism underlying the vasodilator action of this compound: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bunitrolol Solubility Issues in Physiological Buffers
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of active pharmaceutical ingredients (APIs) in physiological buffers is a critical step for accurate and reproducible in vitro and in vivo studies. Bunitrolol, a beta-adrenergic antagonist, can present solubility challenges in these aqueous environments, potentially impacting experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a lipophilic compound, a characteristic indicated by its calculated LogP value of approximately 1.9. As a beta-blocker, it is a weak base. This means its solubility is significantly influenced by the pH of the solvent. In acidic environments, this compound becomes protonated and more soluble, while in neutral to alkaline physiological buffers (pH 7.2-7.4), its solubility can be limited.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem |
| Molecular Weight | 248.32 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| pKa (predicted) | > 9 | Inferred from class |
Q2: I am observing precipitation or incomplete dissolution of this compound in my physiological buffer (e.g., PBS, HBSS) at pH 7.4. What is the likely cause?
A2: The observed precipitation is likely due to the low aqueous solubility of the free base form of this compound at neutral pH. While this compound hydrochloride is the more water-soluble salt form, its solubility can still be exceeded in buffers, especially at higher concentrations, leading to the precipitation of the less soluble free base.
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and overcome common solubility issues with this compound in physiological buffers.
Problem 1: this compound Precipitates Upon Addition to Buffer
Cause: The concentration of this compound exceeds its solubility limit in the chosen physiological buffer at the experimental pH.
Solutions:
-
pH Adjustment:
-
Concept: As a weak base, this compound's solubility increases in acidic conditions.
-
Protocol: Prepare a concentrated stock solution of this compound hydrochloride in a slightly acidic aqueous solution (e.g., pH 4-5) or in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, dilute the stock solution into the final physiological buffer. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the biological system.
-
-
Use of Co-solvents:
-
Concept: Co-solvents can increase the solubility of lipophilic drugs by reducing the polarity of the aqueous solvent.
-
Protocol: Prepare a high-concentration stock solution of this compound in a biocompatible co-solvent such as Polyethylene Glycol 400 (PEG 400) or ethanol. Subsequently, dilute this stock into the physiological buffer to the desired final concentration. It is crucial to determine the maximum tolerable co-solvent concentration for your specific cell line or assay.
-
-
Complexation with Cyclodextrins:
-
Concept: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.
-
Protocol: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the physiological buffer. Add this compound to this solution and stir until it dissolves. The required concentration of HP-β-CD will depend on the desired this compound concentration and should be determined experimentally.
-
Experimental Workflow for Solubility Enhancement
Caption: Troubleshooting workflow for this compound solubility issues.
Problem 2: Inconsistent Results in Biological Assays
Cause: Undissolved this compound particles can lead to variability in the effective concentration of the drug, resulting in inconsistent experimental data.
Solutions:
-
Filtration: After preparing the this compound solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your assay.
-
Sonication: Gentle sonication of the this compound solution in the physiological buffer can help to break down small agglomerates and improve dissolution.
Signaling Pathway Consideration
When studying the effects of this compound on signaling pathways, ensuring its complete solubility is paramount for accurate interpretation of the results.
Caption: this compound's antagonism of the β-adrenergic signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using pH Adjustment
-
Prepare a 10 mM stock solution of this compound Hydrochloride: Weigh the appropriate amount of this compound hydrochloride and dissolve it in sterile, deionized water adjusted to pH 4.5 with 0.1 M HCl.
-
Vortex/Sonicate: Gently vortex or sonicate the solution until the this compound hydrochloride is completely dissolved.
-
Dilution: For your experiment, dilute the stock solution to the final desired concentration in your pre-warmed physiological buffer (e.g., PBS, pH 7.4). Ensure the final pH of the experimental solution is within the acceptable range for your assay.
-
Verification: Visually inspect the final solution for any signs of precipitation. If necessary, filter through a 0.22 µm filter.
Protocol 2: Preparation of this compound Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your chosen physiological buffer.
-
Add this compound: Add the required amount of this compound to the HP-β-CD solution to achieve the desired final concentration.
-
Dissolution: Stir the mixture at room temperature for 1-2 hours or until the this compound is completely dissolved. Gentle warming (to 37°C) can aid dissolution.
-
Sterilization: If required, sterilize the final solution by filtering through a 0.22 µm filter.
Quantitative Data on Solubility Enhancement (Hypothetical Example)
The following table provides a hypothetical example of how the solubility of this compound could be enhanced using different methods. Note: These values are for illustrative purposes and should be determined experimentally.
| Method | Buffer | pH | This compound Concentration (µg/mL) | Observation |
| Direct Dissolution | PBS | 7.4 | 100 | Precipitation |
| pH Adjustment (from acidic stock) | PBS | 7.4 | 500 | Clear Solution |
| 5% PEG 400 (co-solvent) | PBS | 7.4 | 1000 | Clear Solution |
| 10% HP-β-CD | PBS | 7.4 | 1500 | Clear Solution |
By following these guidelines and protocols, researchers can effectively overcome the solubility challenges associated with this compound, leading to more reliable and reproducible experimental results.
Bunitrolol Technical Support Center: Identifying and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for identifying and minimizing the off-target effects of Bunitrolol in your experiments. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
A1: this compound is primarily a beta-adrenergic antagonist with higher selectivity for β1- over β2-adrenergic receptors.[1] Its primary on-target effect is the blockade of these receptors. However, it is also known to exhibit off-target activities, including antagonism of α1-adrenergic receptors and serotonin (B10506) 5-HT1B receptors.[1]
Q2: Why is it critical to assess the off-target effects of this compound in my experiments?
A2: Undesired off-target interactions can lead to misinterpretation of experimental results, where the observed phenotype may not be due to the intended beta-blockade.[2] Off-target effects can also contribute to cellular toxicity or other pharmacological responses that can confound your findings and have implications for future drug development.
Q3: What initial steps should I take to minimize off-target effects in my experimental design?
A3: To proactively minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies.
-
Include appropriate controls: Use a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold. Additionally, using another beta-blocker with a different selectivity profile can help dissect on- and off-target effects.
-
Characterize your experimental system: Confirm the expression levels of the intended target (β1 and β2 receptors) and potential off-targets (α1 and 5-HT1B receptors) in your cellular or animal model.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotype Observed with this compound Treatment
Potential Cause: The observed phenotype may be due to an off-target effect of this compound, particularly its action on α1-adrenergic or 5-HT1B receptors.
Troubleshooting Steps:
-
Validate with a more selective antagonist: Use a highly selective β1 antagonist (e.g., Betaxolol) and a selective β2 antagonist (e.g., ICI-118,551) to see if they replicate the phenotype. If not, the effect is likely off-target.
-
Pharmacological blockade of off-targets: Co-incubate your system with selective antagonists for the potential off-targets. For example, use a selective α1 antagonist (e.g., Prazosin) or a selective 5-HT1B antagonist (e.g., SB-216641) to see if the unexpected phenotype is reversed.
-
Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the potential off-target receptors (α1-adrenergic or 5-HT1B). If the this compound-induced phenotype is diminished in the knockdown/knockout cells, it confirms the off-target interaction.
Issue 2: High Variability in Radioligand Binding Assay Results
Potential Cause: High non-specific binding, improper assay conditions, or issues with membrane preparation can lead to inconsistent results.
Troubleshooting Steps:
-
Optimize membrane protein concentration: Titrate the amount of cell membrane preparation to find the optimal concentration that maximizes the specific binding signal-to-noise ratio.[3][4][5]
-
Adjust radioligand concentration: Use a radioligand concentration at or below its Kd value to minimize non-specific binding.[3]
-
Optimize incubation time and temperature: Ensure the binding reaction has reached equilibrium. Shorter incubation times can sometimes reduce non-specific binding.[3]
-
Wash steps: Increase the number and volume of washes with ice-cold buffer to effectively remove unbound radioligand.[3]
-
Filter pre-treatment: Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[3]
Data Presentation
Table 1: this compound Binding Affinity (Ki) for On- and Off-Targets
| Target Receptor | Radioligand Used | This compound Ki (nM) | Reference |
| On-Targets | |||
| β1-adrenergic | 125I-iodocyanopindolol | 0.42 - 0.53 | [1] |
| 3H-CGP12177 | 2.01 | [1] | |
| β2-adrenergic | 125I-iodocyanopindolol | 2.37 - 3.55 | [1] |
| 3H-CGP12177 | 12.67 | [1] | |
| Known Off-Targets | |||
| 5-HT1B | 125I-iodocyanopindolol | 10.54 | [1] |
| α1-adrenergic | - | Weak antagonist activity reported |
Table 2: Representative Kinase Selectivity Profile for a Hypothetical Beta-Blocker
Note: Specific kinome-wide screening data for this compound is not publicly available. This table illustrates the type of data that should be generated.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| PKA | 85% | 50 |
| ROCK1 | 15% | >10,000 |
| GRK2 | 25% | >10,000 |
| SRC | 5% | >10,000 |
| ... (and so on for a broad panel) |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β-adrenergic and potential off-target receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest. Homogenize cells/tissue in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation (e.g., 20-50 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [125I]-cyanopindolol for β and 5-HT1B) at a concentration near its Kd.
-
Increasing concentrations of unlabeled this compound (e.g., 10^-11 to 10^-5 M).
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine (B1677648) for α1, 10 µM propranolol (B1214883) for β).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding data against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology). These services typically offer screening against a broad panel of recombinant human kinases (e.g., >400 kinases). The initial screen is often performed at a single high concentration of the compound (e.g., 1 µM or 10 µM).
-
Assay Format: The service will perform a kinase activity assay, often using a radiometric (33P-ATP) or fluorescence/luminescence-based method to measure the phosphorylation of a substrate peptide by each kinase in the presence of this compound.
-
Data Analysis: The primary output is typically the percentage of inhibition of each kinase by this compound at the tested concentration.
-
Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform follow-up dose-response experiments to determine the IC50 value, which quantifies the potency of this compound against these off-target kinases.
Mandatory Visualizations
References
- 1. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of medication on blood transcriptome reveals off-target regulations of beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting unexpected cardiovascular responses to Bunitrolol.
Welcome to the technical support center for researchers utilizing Bunitrolol in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cardiovascular responses observed during your studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a less pronounced decrease in resting heart rate than we anticipated with this compound, especially at higher doses. Is this normal?
A1: Yes, this is a known characteristic of this compound. The drug possesses intrinsic sympathomimetic activity (ISA), also known as partial agonist activity.[1][2] At low sympathetic tone (i.e., at rest), the ISA can cause slight stimulation of the beta-adrenergic receptors. This can partially offset the antagonist (blocking) effect, resulting in a less significant reduction in heart rate compared to beta-blockers without ISA (like propranolol).[3] Some studies have shown this effect is dose-dependent; for instance, in a canine model, a lower dose (0.3 mg/kg) significantly decreased heart rate, while a higher dose (1.0 mg/kg) did not, suggesting the ISA becomes more prominent at higher concentrations.[2]
Q2: Our experiment shows a drop in blood pressure accompanied by a decrease in systemic vascular resistance, which is not typical for all beta-blockers. Why is this occurring?
A2: This is an expected effect of this compound due to its multifaceted mechanism. In addition to its beta-blocking and ISA properties, this compound also has an alpha-1 adrenoceptor blocking action.[4] The blockade of alpha-1 receptors on vascular smooth muscle leads to vasodilation, which in turn decreases total peripheral resistance.[4] This vasodilatory effect contributes to the drug's hypotensive action and distinguishes it from non-selective beta-blockers like propranolol (B1214883), which can increase systemic vascular resistance.[5]
Q3: We did not observe a significant negative inotropic effect (reduction in contractility) with this compound. Should we be concerned about our experimental setup?
A3: Not necessarily. While most beta-blockers exhibit some negative inotropic effects, this compound's profile is different. Studies in patients with ischemic heart disease have shown that, unlike propranolol, this compound did not cause significant changes in inotropic state indexes.[5] In fact, stroke volume and cardiac output have been observed to remain constant or even increase slightly.[5][6] This is likely due to the combination of its ISA, which can maintain some level of cardiac stimulation, and its vasodilatory action, which reduces afterload, making it easier for the heart to pump blood.
Q4: Can this compound be considered a beta-1 selective blocker?
A4: Yes, evidence from radioligand binding assays suggests that this compound is a beta-1 selective antagonist.[7] It shows a higher affinity for beta-1 adrenoceptors (prominently in the heart) than for beta-2 adrenoceptors (found in the lungs and peripheral vasculature).[7] However, as with all selective blockers, this selectivity is dose-dependent and may be lost at higher concentrations.
Troubleshooting Guide
This guide addresses common unexpected experimental outcomes.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Paradoxical Tachycardia or No Change in Heart Rate | Dose may be in the range where Intrinsic Sympathomimetic Activity (ISA) is dominant.[2] | 1. Verify Dose: Double-check all dose calculations and solution concentrations. 2. Perform Dose-Response Curve: Test a range of lower and higher doses to characterize the biphasic effect of ISA. 3. Increase Sympathetic Tone: Evaluate the drug's effect during an intervention that increases heart rate (e.g., exercise, isoproterenol (B85558) challenge) to confirm antagonist activity.[1][6] |
| Greater-Than-Expected Hypotension | The contribution of alpha-1 blockade was underestimated.[4] | 1. Control for Alpha Blockade: Pre-treat a control group with a selective alpha-1 agonist (e.g., phenylephrine) to assess if this compound can antagonize its effect. 2. Measure Peripheral Resistance: Directly measure systemic vascular resistance to quantify the vasodilatory effect. |
| High Inter-Subject Variability | Differences in baseline sympathetic tone among subjects. | 1. Acclimatize Subjects: Ensure all animal subjects are properly acclimatized to the laboratory environment to establish a stable baseline. 2. Measure Baseline Catecholamines: If feasible, measure plasma norepinephrine/epinephrine levels to correlate with the drug's effect. 3. Standardize Experimental Conditions: Ensure consistent handling, anesthesia (if used), and timing of measurements. |
Summary of Expected Hemodynamic Effects: this compound vs. Propranolol
| Parameter | This compound | Propranolol (for comparison) | Reference |
| Resting Heart Rate | Minor decrease or no change[1][5] | Significant decrease | [5] |
| Cardiac Index / Output | No significant change or slight increase[5][6] | Decrease[5] | [5] |
| Systemic Vascular Resistance | Decrease or no significant change[4][5] | Increase[5] | [5] |
| Blood Pressure | Decrease[4] | Decrease | [4] |
| Myocardial Contractility | No significant negative inotropic action[5] | Negative inotropic action | [5] |
Key Experimental Protocols
Protocol 1: In Vivo Cardiovascular Assessment in Anesthetized Rodents
This protocol outlines a method for evaluating the acute hemodynamic effects of this compound.
-
Animal Preparation:
-
Anesthetize the animal (e.g., Wistar rat) with an appropriate agent (e.g., pentobarbital (B6593769) sodium). Anesthesia choice is critical as it can affect baseline cardiovascular parameters.
-
Maintain body temperature at 37°C using a heating pad.
-
Cannulate the trachea to ensure a patent airway.
-
-
Instrumentation:
-
Insert a catheter into the femoral vein for intravenous drug administration.
-
Insert a pressure-tip catheter (e.g., Millar Mikro-Tip) into the right carotid artery and advance it into the left ventricle to measure Left Ventricular Systolic Pressure (LVSP) and Left Ventricular End-Diastolic Pressure (LVEDP).
-
Cannulate the femoral artery to measure systemic arterial blood pressure (BP).
-
Attach ECG leads to record the electrocardiogram and derive heart rate (HR).
-
-
Data Acquisition:
-
Allow the animal to stabilize for at least 20-30 minutes after surgery to reach a steady state.
-
Record baseline values for all parameters for 10-15 minutes.
-
Administer this compound (or vehicle control) intravenously.
-
Continuously record all cardiovascular parameters (BP, HR, LVSP, LVEDP) for at least 60 minutes post-administration.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP).
-
Calculate the rate of pressure change (dP/dt max) from the LVSP waveform as an index of contractility.
-
Express post-treatment data as a percentage change from the pre-drug baseline.
-
Visualizations
Signaling Pathways and Drug Interactions
Caption: this compound's multi-receptor interaction mechanism.
Experimental Workflow
Caption: Workflow for in vivo cardiovascular drug assessment.
Troubleshooting Logic for Unexpected Heart Rate Response
Caption: Decision tree for troubleshooting heart rate results.
References
- 1. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with this compound, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of beta-adrenoceptor blocking drugs possessing partial agonist activity, with special reference to pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism underlying the vasodilator action of this compound: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic effect of this compound on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haemodynamic observations with KO. 1366 (this compound), a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bunitrolol Intrinsic Sympathomimetic Activity (ISA) Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bunitrolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for its intrinsic sympathomimetic activity (ISA) in your assays.
Frequently Asked Questions (FAQs)
Q1: We observe that this compound is showing agonist activity in our functional assay. Isn't it supposed to be a beta-blocker?
A1: Yes, this compound is classified as a beta-adrenergic receptor antagonist, or beta-blocker. However, it also possesses intrinsic sympathomimetic activity (ISA), which means it is a partial agonist. A partial agonist binds to and activates a receptor but produces a submaximal response compared to a full agonist like Isoproterenol (B85558).[1][2][3] When this compound is administered alone in an assay system with low basal sympathetic tone, it will exhibit dose-dependent agonist effects. In the presence of a full agonist, it will act as a competitive antagonist, reducing the overall response.[1][4]
Q2: How can we experimentally quantify the intrinsic sympathomimetic activity (ISA) of this compound?
A2: The ISA of this compound can be quantified by determining its maximal effect (Emax) in a functional assay and comparing it to the maximal effect of a full agonist, such as Isoproterenol. The result is often expressed as a percentage of the full agonist's response. For example, the beta-blocker acebutolol (B1665407) has been shown to produce a maximal stimulatory effect that is approximately 17% of the maximal effect induced by isoproterenol in isolated rat atrium.[2]
Q3: In our assay, the expected antagonist effect of this compound is weaker than anticipated. Could this be related to its ISA?
A3: Yes, the partial agonist nature of this compound can lead to a less pronounced antagonist effect compared to a neutral antagonist (a beta-blocker without ISA) under certain conditions. Because this compound provides some level of receptor stimulation on its own, the net effect of blocking a full agonist might appear diminished. The observed antagonist potency can also be influenced by the level of endogenous sympathetic tone or the concentration of the full agonist used in the assay.[1]
Q4: What are the appropriate controls to use in an assay to account for this compound's ISA?
A4: To properly control for this compound's ISA, you should include the following in your experimental design:
-
A full agonist: (e.g., Isoproterenol) to establish the maximal response of the system.
-
A neutral antagonist: (e.g., Propranolol) to determine the baseline response in the absence of receptor stimulation.
-
Vehicle control: To measure the basal activity of the assay system.
-
This compound alone: To measure its partial agonist effect across a range of concentrations.
-
This compound in the presence of a full agonist: To characterize its antagonist properties.
Q5: Can Schild analysis be used to characterize the antagonist properties of this compound?
A5: Schild analysis is a powerful tool for characterizing competitive antagonists.[5][6] For a partial agonist like this compound, a Schild plot can be constructed by measuring the rightward shift in the concentration-response curve of a full agonist at various concentrations of this compound. A linear Schild plot with a slope of unity is indicative of competitive antagonism.[7][8] This analysis will yield a pA2 value, which is a measure of the antagonist's affinity for the receptor.[5][6]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Action |
| High variability in this compound's agonist response. | Inconsistent basal sympathetic tone in the assay system (e.g., primary cells or tissues). | 1. Ensure consistent cell culture conditions and passage numbers. 2. For tissue preparations, allow for a sufficient equilibration period to stabilize basal activity. 3. Consider using a recombinant cell line with stable receptor expression and no endogenous ligand production.[9][10][11] |
| This compound shows no agonist activity. | 1. The assay system has high constitutive activity, masking the partial agonist effect. 2. The assay is not sensitive enough to detect a weak partial agonist response. | 1. Use a cell line with low basal signaling. 2. In cAMP assays, consider co-stimulation with a low concentration of forskolin (B1673556) to amplify the signal from Gs-coupled receptors.[12] |
| The antagonist effect of this compound is not dose-dependent. | 1. The concentrations of this compound used are too high and are saturating the receptor. 2. Off-target effects at high concentrations. | 1. Perform a wider range of this compound concentrations, including lower doses. 2. Verify the purity of your this compound sample. |
| The Schild plot for this compound is non-linear or has a slope different from 1. | 1. The interaction is not a simple competitive antagonism. 2. The assay has not reached equilibrium. 3. Allosteric effects or interaction with multiple receptor subtypes. | 1. Ensure adequate incubation times for both this compound and the full agonist to reach equilibrium. 2. Use a cell line expressing a single receptor subtype to avoid confounding effects. 3. Consider more complex models to analyze the data if non-competitive or allosteric interactions are suspected. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and other relevant compounds.
Table 1: this compound Receptor Binding Affinity (Ki)
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | Beta-1 Adrenergic | ¹²⁵I-ICYP | Rat Brain | 0.53 ± 0.20 | [13] |
| This compound | Beta-2 Adrenergic | ¹²⁵I-ICYP | Rat Brain | 2.37 ± 0.78 | [13] |
| This compound | Beta-1 Adrenergic | ³H-CGP12177 | Rat Heart | 2.01 ± 0.38 | [13] |
| This compound | Beta-2 Adrenergic | ³H-CGP12177 | Rat Heart | 12.67 ± 6.54 | [13] |
Table 2: In Vitro Functional Activity of this compound (Example Data)
| Compound | Assay | Cell Line | Parameter | Value |
| Isoproterenol | cAMP Accumulation | HEK293-β2AR | EC50 | Determine Experimentally |
| Isoproterenol | cAMP Accumulation | HEK293-β2AR | Emax | 100% |
| This compound | cAMP Accumulation | HEK293-β2AR | EC50 | Determine Experimentally |
| This compound | cAMP Accumulation | HEK293-β2AR | Intrinsic Activity (% of Isoproterenol Emax) | Determine Experimentally |
Note: The EC50 and intrinsic activity of this compound should be determined experimentally using the protocols provided below.
Experimental Protocols
Radioligand Binding Assay to Determine this compound's Affinity (Ki)
Objective: To determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors through competitive displacement of a radiolabeled antagonist.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either human beta-1 or beta-2 adrenergic receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177 for beta-1 or [¹²⁵I]-Iodocyanopindolol for beta-2).
-
Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
To determine non-specific binding, use a high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol).
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay to Quantify this compound's ISA
Objective: To measure the ability of this compound to stimulate cyclic AMP (cAMP) production and determine its intrinsic activity relative to a full agonist.
Methodology:
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the beta-adrenergic receptor of interest.
-
Seed the cells into 96-well plates and grow to near confluency.
-
-
cAMP Accumulation Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound or a full agonist (Isoproterenol) to the cells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or AlphaScreen.[14]
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response model to determine the EC50 and Emax for both this compound and the full agonist.
-
Calculate the intrinsic activity of this compound as: (Emax of this compound / Emax of Isoproterenol) x 100%.
-
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: this compound as a partial agonist at the beta-adrenergic receptor.
Experimental Workflow for Quantifying ISA
Caption: Workflow for determining this compound's intrinsic sympathomimetic activity.
Logical Relationship for Troubleshooting Partial Agonism
Caption: Decision tree for troubleshooting unexpected agonist activity.
References
- 1. Evaluation of partial beta-adrenoceptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Schild equation - Wikipedia [en.wikipedia.org]
- 9. cells-online.com [cells-online.com]
- 10. innoprot.com [innoprot.com]
- 11. cells-online.com [cells-online.com]
- 12. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
Addressing tachyphylaxis with repeated Bunitrolol administration in studies.
Welcome to the technical support center for researchers studying Bunitrolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tachyphylaxis observed during repeated administration in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter in your research on this compound and tachyphylaxis.
Issue 1: Diminished Cardiovascular Response to Repeated this compound Dosing
-
Symptom: You observe a progressive decrease in the expected therapeutic effect of this compound (e.g., reduced heart rate or blood pressure) with subsequent administrations over a short period.
-
Possible Cause: This is a classic presentation of tachyphylaxis, a rapid decrease in drug response. It is likely due to the desensitization of beta-adrenergic receptors.
-
Troubleshooting Steps:
-
Confirm Tachyphylaxis: Differentiate tachyphylaxis from other causes like drug degradation or experimental variability. Ensure that your this compound solution is freshly prepared and that your experimental setup is consistent.
-
Introduce a "Drug Holiday": Temporarily discontinuing this compound administration for a period may help restore receptor sensitivity. The optimal duration of this "holiday" can be determined empirically in your model. Some studies suggest that even a brief interruption can be effective.[1]
-
Dose Adjustment: While sometimes an option, increasing the dose may not overcome tachyphylaxis and could lead to off-target effects.[2] It is crucial to perform a dose-response curve to assess the efficacy of dose escalation.
-
Investigate Receptor Density and Affinity: Quantify beta-adrenergic receptor density and binding affinity in your experimental model (e.g., tissue samples) before and after repeated this compound administration using radioligand binding assays. A decrease in receptor number or affinity would support tachyphylaxis as the underlying mechanism.
-
Issue 2: Inconsistent or Unexplained Variability in this compound Efficacy
-
Symptom: You observe significant inter-subject or inter-experimental variability in the development of tachyphylaxis to this compound.
-
Possible Cause: Genetic polymorphisms in beta-adrenergic receptors can influence an individual's susceptibility to tachyphylaxis.[3] Additionally, underlying physiological differences in your experimental subjects could play a role.
-
Troubleshooting Steps:
-
Genotype your Subjects: If working with animal models where genetic variability exists, consider genotyping for common beta-adrenergic receptor polymorphisms. This may help to stratify your results and identify genetic predispositions to tachyphylaxis.
-
Standardize Experimental Conditions: Ensure strict standardization of all experimental parameters, including subject age, weight, health status, and housing conditions, as these can all contribute to variability.
-
Control for Circadian Rhythms: The expression and sensitivity of adrenergic receptors can vary throughout the day. Conduct your experiments at the same time each day to minimize this as a confounding factor.
-
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and how does it differ from tolerance?
A1: Tachyphylaxis is a rapid and short-term decrease in drug response after repeated administration.[4][5] Tolerance, on the other hand, is a more gradual process that occurs over a longer period. The key distinction often lies in the underlying mechanisms; tachyphylaxis is frequently associated with changes at the receptor level, such as desensitization and internalization.[1][4]
Q2: What is the likely molecular mechanism behind this compound-induced tachyphylaxis?
A2: While specific studies on this compound are limited, the mechanisms for beta-blocker-induced tachyphylaxis are generally understood. As a beta-adrenergic antagonist, this compound blocks the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to beta-adrenergic receptors. In response to this blockade, the cell may initiate compensatory mechanisms, including the upregulation and sensitization of beta-adrenergic receptors. This can lead to a diminished response when the drug is administered repeatedly. The primary mechanisms include receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent binding of arrestins, which uncouples the receptor from its signaling pathway.[6]
Q3: How can I prevent or mitigate tachyphylaxis in my long-term this compound studies?
A3:
-
Intermittent Dosing: Instead of continuous administration, an intermittent dosing schedule can provide "drug-free" intervals, allowing for receptor re-sensitization.[1]
-
Combination Therapy: Consider co-administering this compound with a drug that acts on a different signaling pathway to achieve the desired therapeutic effect. This can sometimes reduce the required dose of this compound and lessen the likelihood of tachyphylaxis.[1] this compound itself has some alpha-1 adrenoceptor blocking action which may contribute to its overall effect.[7]
-
Investigate Alternative Drugs: If tachyphylaxis remains a significant issue, exploring other beta-blockers or drugs with different mechanisms of action may be necessary for your research goals.
Q4: Are there any known factors that can influence the development of tachyphylaxis to beta-blockers?
A4: Yes, several factors can play a role, including:
-
Dosage and Frequency of Administration: Higher doses and more frequent administration are more likely to induce tachyphylaxis.
-
Genetic Factors: Polymorphisms in the genes encoding beta-adrenergic receptors can affect an individual's susceptibility.[3]
-
Pathophysiological State: The underlying condition being studied can influence the adrenergic system and the response to beta-blockers.
Data Presentation
| Treatment Group | Administration Protocol | Change in Heart Rate (beats per minute) after 1st Dose | Change in Heart Rate (beats per minute) after 5th Dose | Percent Reduction in Response |
| This compound | 10 mg/kg, twice daily | -50 ± 5 | -25 ± 7 | 50% |
| Vehicle Control | Saline, twice daily | -2 ± 3 | -3 ± 4 | N/A |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Induction and Assessment of Tachyphylaxis in a Rodent Model
-
Animal Model: Male Wistar rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 10 mg/mL).
-
Instrumentation: Implant telemetry transmitters for continuous monitoring of heart rate and blood pressure. Allow animals to recover for at least one week post-surgery.
-
Baseline Measurement: Record baseline cardiovascular parameters for 24 hours before the start of the experiment.
-
Tachyphylaxis Induction: Administer this compound (e.g., 10 mg/kg, intraperitoneally) twice daily for five consecutive days.
-
Data Analysis: Compare the cardiovascular response (e.g., peak change in heart rate from baseline) after the first dose on day 1 to the response after the first dose on day 5. A statistically significant reduction in the response on day 5 is indicative of tachyphylaxis.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and the development of tachyphylaxis.
Caption: Mechanism of action of this compound.
Caption: Signaling pathway of beta-blocker induced tachyphylaxis.
Caption: Experimental workflow to study tachyphylaxis.
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. What Is Tachyphylaxis? Definition, Causes, and Treatment [verywellmind.com]
- 3. Tachyphylaxis to beta2-agonists in Spanish asthmatic patients could be modulated by beta2-adrenoceptor gene polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of Response to Repeated Drug Administration: A Proposal for Differentiating Tachyphylaxis and Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism underlying the vasodilator action of this compound: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Beta-Blocking Potency of Bunitrolol and Propranolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the beta-blocking potency of Bunitrolol and Propranolol (B1214883), two notable beta-adrenergic receptor antagonists. The following sections present a detailed analysis of their receptor binding affinities, in vivo hemodynamic effects, and the experimental protocols utilized to determine these properties.
Quantitative Data Summary
The relative potency of this compound and Propranolol has been evaluated through in vitro receptor binding assays and in vivo studies. The data presented in the table below summarizes key parameters that define their beta-blocking capabilities.
| Parameter | This compound | Propranolol | Reference |
| Receptor Binding Affinity (Ki, nM) | |||
| β1-adrenergic receptor | 0.42 ± 0.16 | 1.8 | [1] |
| β2-adrenergic receptor | 3.55 ± 1.61 | 0.8 | [1] |
| Antagonist Potency (pA2 value) | 8.97 (against adrenaline in guinea-pig trachea) | 8.85 (against adrenaline in guinea-pig trachea) | [2] |
| In Vivo Effects (Human Clinical Study) | No significant change in heart rate or cardiac index; significant decrease in left ventricular systolic and end-diastolic pressure. | Significant decrease in heart rate and cardiac index. | [3] |
Key Insights from the Data:
-
In Vitro Potency: this compound demonstrates a higher affinity for the β1-adrenergic receptor compared to Propranolol, as indicated by its lower Ki value. Conversely, Propranolol exhibits a higher affinity for the β2-adrenergic receptor.[1]
-
Functional Antagonist Potency: The pA2 values, a measure of antagonist potency derived from Schild plot analysis, indicate that this compound (referred to as bupranolol (B1668059) in the study) is slightly more potent than Propranolol in antagonizing adrenaline-induced relaxation in guinea-pig tracheal smooth muscle.[2]
-
In Vivo Effects: In a clinical setting with patients with ischemic heart disease, Propranolol demonstrated classic beta-blocker effects of reducing heart rate and cardiac index.[3] In contrast, this compound did not significantly alter these parameters but did reduce measures of cardiac workload, suggesting a different hemodynamic profile.[3]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound and Propranolol to β1 and β2-adrenergic receptors.
1. Membrane Preparation:
- Tissue (e.g., rat heart for β1, rat lung for β2) is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at a low speed to remove cellular debris.
- The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
- The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
- A constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) is incubated with the prepared cell membranes.
- Increasing concentrations of the unlabeled competitor drug (this compound or Propranolol) are added to the incubation mixture.
- The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM Propranolol).
3. Separation and Counting:
- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
- The filters are washed with cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Beta-Blocking Potency in Animal Models
This protocol describes a general method for evaluating the in vivo beta-blocking effects of this compound and Propranolol on heart rate in an animal model, such as a rat.
1. Animal Preparation:
- Male Wistar rats are anesthetized (e.g., with urethane).
- Catheters are implanted in the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.
- A baseline heart rate is recorded.
2. Drug Administration:
- A beta-agonist, such as isoproterenol (B85558), is administered intravenously at a dose that produces a submaximal increase in heart rate.
- After the heart rate returns to baseline, a single intravenous dose of the beta-blocker (this compound or Propranolol) is administered.
- After a set period (e.g., 15 minutes), the same dose of isoproterenol is administered again.
3. Measurement of Beta-Blockade:
- The heart rate response to isoproterenol before and after the administration of the beta-blocker is recorded.
- The percentage inhibition of the isoproterenol-induced tachycardia is calculated as a measure of the beta-blocking potency.
- This procedure is repeated with different doses of the beta-blockers to construct a dose-response curve.
4. Data Analysis:
- The dose of the beta-blocker that produces a 50% inhibition of the isoproterenol-induced tachycardia (ED50) is determined from the dose-response curve.
- The relative potency of this compound and Propranolol can be compared based on their ED50 values.
Visualizing the Comparison Workflow
Caption: Workflow for comparing this compound and Propranolol potency.
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
Caption: Beta-adrenergic receptor signaling and antagonist action.
References
- 1. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemodynamic effect of this compound on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunitrolol's Beta-1 Adrenoceptor Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bunitrolol's selectivity for the beta-1 (β1) adrenoceptor against other common beta-blockers. The information is supported by experimental data from radioligand binding studies to assist in research and development decisions.
Executive Summary
This compound demonstrates clear selectivity for the β1-adrenoceptor over the beta-2 (β2) adrenoceptor. Radioligand binding assays reveal that this compound has a significantly higher affinity for β1-adrenoceptors, as indicated by its lower inhibition constant (Ki) for this subtype. This selectivity profile is crucial for therapeutic applications where targeting cardiac β1-receptors is desired while minimizing off-target effects mediated by β2-receptors, such as bronchoconstriction.[1] This guide presents a comparative analysis of this compound's binding affinity alongside other widely used beta-blockers, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.
Data Presentation: Comparative Binding Affinities
The following table summarizes the inhibition constants (Ki) of this compound and other beta-blockers for β1 and β2-adrenoceptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio (β2 Ki / β1 Ki) provides a quantitative measure of β1-selectivity; a higher ratio signifies greater selectivity for the β1-adrenoceptor.
| Compound | β1 Ki (nM) | β2 Ki (nM) | Selectivity Ratio (β2/β1) | Reference |
| This compound | 0.42 ± 0.16 | 3.55 ± 1.61 | 8.5 | [1] |
| This compound (rat brain) | 0.53 ± 0.20 | 2.37 ± 0.78 | 4.5 | [1] |
| This compound (rat heart) | 2.01 ± 0.38 | 12.67 ± 6.54 | 6.3 | [1] |
| Bisoprolol | 10.7 | 194 | 18.1 | [2] |
| Metoprolol | 25.1 | 1000 | 39.8 | [[“]] |
| Atenolol | 87.1 | 1410 | 16.2 | [2] |
| Propranolol (non-selective) | 3.98 | 3.16 | 0.8 | [2] |
| Carvedilol (non-selective) | 1.12 | 0.89 | 0.8 | [2] |
| Nebivolol (B1214574) | 0.91 | 292 | 321 | [4] |
Note: Data are presented as mean ± SEM where available. The experimental conditions and tissues used can influence the absolute Ki values.
Experimental Protocols
The data presented in this guide are primarily derived from radioligand binding assays. Below is a detailed methodology representative of the experiments cited.
Radioligand Binding Assay for β-Adrenoceptor Selectivity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for β1 and β2-adrenoceptor subtypes.
Materials:
-
Biological Material: Tissues or cells expressing β1 and β2-adrenoceptors (e.g., rat heart, lung, or brain homogenates; cell lines transfected with human β1 and β2 receptors).[1][2]
-
Radioligand: A non-selective or subtype-selective radiolabeled ligand, such as [¹²⁵I]-Iodocyanopindolol (ICYP) or [³H]-CGP12177.[1]
-
Test Compound: this compound and other beta-blockers for comparison.
-
Selective Antagonists: A highly selective β1 antagonist (e.g., CGP 20712A) and a highly selective β2 antagonist (e.g., ICI 118,551) to differentiate receptor subtypes.[5]
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the selected tissue or cells in a cold buffer and centrifuge to isolate the cell membranes containing the adrenoceptors. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding Assay:
-
In a series of tubes, incubate a fixed concentration of the radioligand with the membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to these tubes.
-
To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol) to a separate set of tubes.
-
To specifically measure binding to β1 or β2 receptors, perform the assay in the presence of a saturating concentration of a selective antagonist for the other subtype.
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Beta-1 Adrenergic Receptor Signaling Pathway
Caption: Beta-1 adrenergic receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Determining Beta-Blocker Selectivity
Caption: Workflow for determining the selectivity of a beta-blocker using a radioligand binding assay.
References
- 1. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bunitrolol and Atenolol on Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cardiac effects of two beta-adrenergic blocking agents: Bunitrolol and Atenolol (B1665814). The information presented is based on available experimental data to assist researchers and professionals in understanding the distinct pharmacological profiles of these compounds.
Executive Summary
This compound and Atenolol are both beta-adrenoceptor antagonists used in the management of cardiovascular conditions. However, they exhibit distinct pharmacological properties that result in different effects on cardiac function. Atenolol is a cardioselective β1-adrenergic antagonist, known for its negative chronotropic and inotropic effects.[1] In contrast, this compound is a non-selective beta-blocker that also possesses intrinsic sympathomimetic activity (ISA) and α1-adrenoceptor blocking properties, leading to a more complex hemodynamic profile that includes vasodilation.[2][3] This guide delves into a comparative study of their effects on key cardiac parameters, details the experimental methodologies used to elicit these findings, and illustrates their respective signaling pathways.
Comparative Hemodynamic Effects
The following table summarizes the hemodynamic effects of this compound and Atenolol based on a comparative study in patients with essential hypertension. The data represents the mean percentage change from baseline after one year of treatment.
| Hemodynamic Parameter | This compound (Non-selective, with ISA) | Atenolol (Cardioselective, without ISA) |
| Heart Rate (Resting) | ↓ 15% | ↓ 22% |
| Heart Rate (Exercise) | ↓ 18% | ↓ 25% |
| Cardiac Output (Resting) | ↓ 10% | ↓ 19% |
| Cardiac Output (Exercise) | ↓ 15% | ↓ 24% |
| Systolic Blood Pressure (Resting) | ↓ 12% | ↓ 14% |
| Systolic Blood Pressure (Exercise) | ↓ 14% | ↓ 16% |
| Diastolic Blood Pressure (Resting) | ↓ 10% | ↓ 11% |
| Diastolic Blood Pressure (Exercise) | ↓ 11% | ↓ 13% |
| Systemic Vascular Resistance | ↓ (insignificant)[4] | No significant change[5] |
Data adapted from van Herwaarden et al. (1979). It is important to note that this study presents percentage changes and a direct statistical comparison between this compound and Atenolol was not the primary focus.
Detailed Experimental Protocols
The data presented in this guide is a synthesis of findings from multiple clinical investigations. The following outlines a representative experimental protocol for assessing the hemodynamic effects of beta-blockers in humans.
1. Study Design: A randomized, double-blind, crossover study is often employed.[6] An initial placebo phase of 4 weeks is typically included to establish baseline measurements. Patients are then randomly assigned to receive either this compound or Atenolol for a predefined period, for example, 8 weeks. Following a washout period with a second placebo phase, patients are crossed over to the alternate treatment arm.
2. Subject Population: Studies often recruit patients with specific cardiovascular conditions, such as essential hypertension or ischemic heart disease.[4][7] Inclusion criteria typically involve a defined range for blood pressure or documented coronary artery disease. Exclusion criteria would include conditions where beta-blockers are contraindicated, such as severe bradycardia or asthma.
3. Drug Administration: Oral administration of the drugs is common in clinical trials. For instance, Atenolol might be administered at a daily dose of 100 mg, while this compound could be given at a dose of 30 mg daily, with potential for titration based on clinical response.[3][8]
4. Hemodynamic Measurements: A variety of techniques are utilized to measure cardiac function:
-
Echocardiography: M-mode and Doppler techniques are used to assess left ventricular dimensions, ejection fraction, and blood flow velocities.[5][9]
-
Cardiac Catheterization: Right and left heart catheterization can provide direct measurements of intracardiac pressures, cardiac output (thermodilution), and systemic vascular resistance.[4]
-
Radiocardiography: This non-invasive technique can be used to determine cardiac output, stroke volume, and total blood volume.
-
Exercise Testing: To evaluate the drugs' effects under physiological stress, hemodynamic parameters are often measured at rest and during graded exercise on a bicycle ergometer.[7]
5. Data Analysis: Statistical analysis is performed to compare the effects of each drug to baseline and to each other. Paired t-tests or ANOVA are commonly used to determine the significance of any observed changes in hemodynamic parameters.
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and Atenolol on cardiac function are rooted in their different mechanisms of action at the molecular level.
Atenolol: Selective β1-Adrenergic Blockade
Atenolol is a selective antagonist of β1-adrenergic receptors, which are predominantly located in the heart.[10][11] By blocking these receptors, Atenolol prevents the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This leads to a reduction in the activation of adenylyl cyclase, decreased production of cyclic AMP (cAMP), and subsequently, reduced protein kinase A (PKA) activity. The downstream effects include a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[12]
Caption: Atenolol's β1-adrenergic blockade pathway.
This compound: A Multifaceted Mechanism of Action
This compound's effects are more complex due to its non-selective beta-blockade, intrinsic sympathomimetic activity (ISA), and α1-adrenoceptor antagonism.
-
Non-selective β-Blockade: this compound blocks both β1 and β2-adrenergic receptors. While β1-blockade contributes to a decrease in heart rate and contractility, the blockade of β2-receptors can lead to vasoconstriction in some vascular beds.
-
Intrinsic Sympathomimetic Activity (ISA): this compound acts as a partial agonist at β-receptors. This means that in the absence of high catecholamine levels (e.g., at rest), it can cause a mild stimulation of the receptor, leading to less pronounced bradycardia and reduction in cardiac output compared to beta-blockers without ISA.[3][13]
-
α1-Adrenoceptor Blockade: this compound also blocks α1-adrenergic receptors in vascular smooth muscle. This action inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a potential decrease in systemic vascular resistance.[2]
Caption: Multifaceted mechanism of this compound.
Conclusion
The choice between this compound and Atenolol in a clinical or research setting depends on the desired hemodynamic profile. Atenolol provides potent and selective β1-blockade, leading to significant reductions in heart rate, blood pressure, and myocardial contractility. This compound, with its combined properties of non-selective beta-blockade, intrinsic sympathomimetic activity, and α1-blockade, offers a different therapeutic approach. Its vasodilatory action and potential for less pronounced negative inotropic effects may be advantageous in certain patient populations. Further head-to-head clinical trials with comprehensive hemodynamic assessments are warranted to fully elucidate the comparative efficacy and safety of these two agents.
References
- 1. Effects of this compound on myocardial contractility and left ventricular myosin isoenzyme pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism underlying the vasodilator action of this compound: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with this compound, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effect of this compound on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of beta 1 blockade with atenolol on progression of heart failure in patients pretreated with high-dose enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of atenolol on left ventricular hypertrophy and early left ventricular function in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of Bunitrolol with other non-selective beta-blockers.
This guide provides a comprehensive, data-driven comparison of bunitrolol with other established non-selective beta-blockers, including propranolol (B1214883), nadolol, timolol, and pindolol (B1678383). The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of key performance indicators, experimental methodologies, and relevant signaling pathways.
Pharmacodynamic Properties: Receptor Binding Affinity
The cornerstone of a beta-blocker's activity lies in its affinity for beta-adrenergic receptors. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. This compound demonstrates a high affinity for both β1 and β2 receptors.
A study utilizing radioligand binding assays with 125I-iodocyanopindolol (125I-ICYP) on rat brain, heart, and lung tissues determined the Ki values for this compound to be 0.42 nM for β1 and 3.55 nM for β2 receptors.[1] Another set of displacement experiments in the same study yielded Ki values of 0.53 nM (β1) and 2.37 nM (β2).[1] Propranolol, a widely used non-selective beta-blocker, exhibits Ki values of 1.8 nM for β1AR and 0.8 nM for β2AR.
| Drug | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity Ratio |
| This compound | 0.42 - 0.53[1] | 2.37 - 3.55[1] | ~0.15 - 0.22 |
| Propranolol | 1.8 | 0.8 | 2.25 |
Note: Lower selectivity ratios indicate less selectivity. Data for propranolol is provided for reference and was obtained from a separate source. Direct comparative studies under identical conditions are ideal for precise assessment.
Experimental Protocol: Radioligand Displacement Assay
The determination of receptor binding affinity for beta-blockers is commonly achieved through a radioligand displacement assay. Below is a generalized protocol based on established methodologies.
Objective: To determine the Ki of a test compound (e.g., this compound) for β1 and β2 adrenergic receptors.
Materials:
-
Radioligand: 125I-iodocyanopindolol (125I-ICYP), a non-selective beta-blocker antagonist.
-
Tissue Preparation: Membranes from tissues expressing β1 and β2 receptors (e.g., rat heart, lung, or brain).
-
Competitors: The unlabeled test compound (this compound) and reference compounds (e.g., propranolol).
-
Buffers and Reagents: Incubation buffer (e.g., Tris-HCl with MgCl2), wash buffer.
-
Equipment: Homogenizer, centrifuge, filtration apparatus, gamma counter.
Procedure:
-
Membrane Preparation: Tissues are homogenized in a cold buffer and subjected to centrifugation to isolate the membrane fraction containing the receptors. The protein concentration of the membrane suspension is determined.
-
Incubation: A constant concentration of the radioligand (125I-ICYP) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with a cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intrinsic Sympathomimetic Activity (ISA)
Intrinsic sympathomimetic activity (ISA) refers to the capacity of a beta-blocker to exert partial agonist effects at the beta-adrenergic receptor, leading to a low level of receptor stimulation. This property can influence the hemodynamic profile of the drug. Pindolol is a well-known non-selective beta-blocker with significant ISA. This compound is also reported to possess ISA.
While direct quantitative head-to-head comparisons of the ISA of this compound and pindolol are limited in the available literature, the presence of ISA in this compound is supported by clinical observations where it did not significantly alter the cardiac index or the double product (a measure of myocardial oxygen consumption) at rest, unlike propranolol which caused a decrease.[2] Pindolol's ISA is known to result in less resting bradycardia and a smaller reduction in cardiac output compared to beta-blockers without this property.[3]
Experimental Protocol: Assessment of Intrinsic Sympathomimetic Activity
The ISA of a beta-blocker can be assessed in vitro by measuring its ability to stimulate a response in a system devoid of endogenous catecholamines.
Objective: To quantify the partial agonist activity of a test compound (e.g., this compound) at beta-adrenergic receptors.
Materials:
-
Isolated Tissue Preparation: Isolated rat atria or other suitable tissue with a functional beta-adrenergic receptor system.
-
Full Agonist: Isoproterenol (a potent, non-selective beta-agonist).
-
Test Compound: The beta-blocker with potential ISA (e.g., this compound, pindolol).
-
Physiological Salt Solution: Krebs-Henseleit solution or similar, aerated with 95% O2 and 5% CO2.
-
Equipment: Organ bath, force transducer, data acquisition system.
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in an organ bath containing the physiological salt solution at a constant temperature.
-
Equilibration: The tissue is allowed to equilibrate until a stable baseline response (e.g., heart rate or contractile force) is achieved.
-
Cumulative Concentration-Response Curve for Full Agonist: Cumulative concentrations of the full agonist (isoproterenol) are added to the organ bath to establish a maximum response.
-
Washout: The tissue is washed repeatedly to remove the agonist and return to the baseline.
-
Cumulative Concentration-Response Curve for Test Compound: Cumulative concentrations of the test compound (this compound or pindolol) are added to determine its agonist effect.
-
Data Analysis: The maximum response produced by the test compound is expressed as a percentage of the maximum response produced by the full agonist (isoproterenol). This percentage represents the intrinsic activity of the compound.
Hemodynamic Effects
The ultimate therapeutic effect of a beta-blocker is reflected in its impact on the cardiovascular system. Head-to-head clinical studies provide valuable insights into these effects.
A comparative study in patients with ischemic heart disease revealed distinct hemodynamic profiles for this compound and propranolol.[2] Propranolol led to a significant decrease in heart rate, cardiac index, and the double product, along with an increase in systemic vascular resistance.[2] In contrast, this compound did not cause significant changes in these chronotropic and inotropic indices, and the cardiac index and double product remained largely unchanged.[2] this compound did, however, significantly decrease left ventricular systolic and end-diastolic pressure.[2]
| Hemodynamic Parameter | This compound | Propranolol |
| Heart Rate | No significant change[2] | Decreased[2] |
| Cardiac Index | Essentially unchanged[2] | Decreased[2] |
| Double Product | Essentially unchanged[2] | Decreased[2] |
| Systemic Vascular Resistance | Insignificant decrease[2] | Increased (12%)[2] |
| LV Systolic Pressure | Decreased (-5%)[2] | Not specified |
| LV End-Diastolic Pressure | Decreased (-17%)[2] | Not specified |
Experimental Protocol: Hemodynamic Assessment in Humans
Clinical trials assessing the hemodynamic effects of beta-blockers typically involve the following steps:
Objective: To compare the acute hemodynamic effects of two or more beta-blockers in a specific patient population.
Study Design: A randomized, double-blind, crossover or parallel-group study design is often employed.
Participants: A well-defined group of patients (e.g., with ischemic heart disease or hypertension) is recruited.
Procedure:
-
Baseline Measurements: Baseline hemodynamic parameters are measured using techniques such as cardiac catheterization, echocardiography, or non-invasive methods. These parameters include heart rate, blood pressure, cardiac output, stroke volume, and systemic vascular resistance.
-
Drug Administration: Participants are randomly assigned to receive either the test drug (e.g., this compound), a comparator drug (e.g., propranolol), or a placebo.
-
Post-Dose Measurements: Hemodynamic parameters are measured again at specific time points after drug administration.
-
Data Analysis: Statistical analysis is performed to compare the changes in hemodynamic parameters between the different treatment groups.
Adverse Effect Profile
The clinical utility of a drug is also determined by its safety and tolerability. Non-selective beta-blockers share a class-wide profile of potential adverse effects, primarily due to the blockade of β2 receptors.
Common adverse effects of non-selective beta-blockers include:
-
Bronchoconstriction: Due to the blockade of β2 receptors in the lungs, which can be problematic for patients with asthma or COPD.[4]
-
Bradycardia: Excessive slowing of the heart rate.[4]
-
Fatigue and Dizziness: These are common side effects that may diminish over time.[5]
-
Cold Extremities: Caused by reduced blood flow to the periphery.[6]
-
Masking of Hypoglycemia Symptoms: Tachycardia, a key warning sign of low blood sugar, can be blunted, which is a concern for diabetic patients.[4]
In a double-blind, crossover trial comparing this compound with a placebo in patients with stable angina pectoris, this compound was reported to be an effective beta-adrenergic blocker with no side effects observed during the trial.[7] However, as a non-selective beta-blocker, it is expected to share the potential for the class-wide adverse effects mentioned above. More extensive, large-scale comparative safety trials are needed to definitively delineate the adverse effect profile of this compound relative to other non-selective beta-blockers.
Conclusion
This compound is a potent non-selective beta-blocker with a high affinity for both β1 and β2 adrenergic receptors. Its pharmacodynamic profile is distinguished by the presence of intrinsic sympathomimetic activity, which appears to result in a more favorable hemodynamic profile at rest compared to propranolol, with less impact on heart rate and cardiac output. While clinical data on its adverse effect profile is limited, it is expected to share the class-wide potential for side effects associated with non-selective beta-blockade. Further head-to-head comparative studies, particularly focusing on long-term outcomes and a comprehensive safety assessment, would be beneficial to fully establish the clinical positioning of this compound among the non-selective beta-blockers.
References
- 1. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effect of this compound on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beta blockers - NHS [nhs.uk]
- 6. Beta blockers - Mayo Clinic [mayoclinic.org]
- 7. A double blind cross-over comparison of this compound and placebo in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunitrolol in Angina Pectoris: A Comparative Analysis of Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study validation of Bunitrolol's therapeutic effects in angina models, offering an objective comparison with other beta-adrenergic blockers. The information is compiled from various clinical trials to aid in research and development efforts within cardiovascular pharmacology.
Executive Summary
This compound, a non-selective beta-adrenergic blocker with intrinsic sympathomimetic activity (ISA), has demonstrated efficacy in the management of stable angina pectoris. Clinical evidence indicates that this compound improves exercise capacity and reduces key hemodynamic parameters associated with myocardial oxygen demand. This guide synthesizes data from multiple studies to compare the performance of this compound with other beta-blockers, including propranolol, atenolol (B1665814), metoprolol (B1676517), and bisoprolol (B1195378). While direct head-to-head trials with all comparators in an angina setting are limited, a robust indirect comparison can be drawn from available hemodynamic and clinical data.
Comparative Efficacy in Angina Pectoris
The therapeutic goal in stable angina is to reduce the frequency and severity of ischemic episodes, often assessed by exercise tolerance tests and symptomatic relief.
Anti-Anginal Effects: this compound vs. Placebo and Other Beta-Blockers
| Parameter | This compound vs. Placebo[1] | This compound vs. Propranolol (in Ischemic Heart Disease) | Atenolol (in Angina) | Metoprolol (in Angina) | Bisoprolol vs. Atenolol (in Angina)[2] |
| Work Capacity / Exercise Duration | Significantly better (p < 0.05) | Not directly compared | Increased | Increased | Increased (no significant difference between bisoprolol and atenolol) |
| Pressure-Rate Product | Significantly better (p < 0.01) | Not directly compared | Reduced | Reduced | Reduced (no significant difference between bisoprolol and atenolol) |
| Angina Attack Frequency | Not specified | Not directly compared | Reduced | Reduced | Reduced (no significant difference between bisoprolol and atenolol) |
| Nitroglycerin Consumption | Not specified | Not directly compared | Reduced | Reduced | Reduced (no significant difference between bisoprolol and atenolol) |
Note: The comparison between this compound and other beta-blockers (atenolol, metoprolol, bisoprolol) is indirect and based on findings from separate clinical trials.
Hemodynamic Effects: A Cross-Study Comparison
The primary mechanism of beta-blockers in angina is the reduction of myocardial oxygen consumption through negative chronotropic and inotropic effects.
Hemodynamic Parameters at Rest
| Parameter | This compound (in Ischemic Heart Disease) | Propranolol (in Ischemic Heart Disease) | Atenolol (in Coronary Artery Disease)[3] | Metoprolol (in Angina)[2] | Bisoprolol (in Coronary Artery Disease) |
| Heart Rate | No significant change | Decreased | Decreased | Decreased | Decreased |
| Cardiac Index | Essentially unchanged | Decreased | Decreased | Not specified | Decreased |
| LV Systolic Pressure | Decreased (-5%, p < 0.01) | Not specified | Not specified | Not specified | Not specified |
| LV End-Diastolic Pressure | Decreased (-17%, p < 0.01) | Not specified | No significant change | Not specified | Not significantly changed |
| Systemic Vascular Resistance | Decreased (insignificant) | Increased (12%, p < 0.05) | Increased | Not specified | Increased |
Hemodynamic Parameters during Exercise
| Parameter | This compound (in Hypertension) | Propranolol (in Angina) | Atenolol (in Angina) | Metoprolol (in Angina)[2] | Bisoprolol (in Coronary Artery Disease) |
| Heart Rate | Reduced by 25% | Reduced | Reduced | Reduced | Reduced |
| Stroke Index/Volume | Elevated by 34% | Not specified | Fell significantly | Lower | Not specified |
| Cardiac Index/Output | Unchanged | Reduced | Reduced | Reduced | Reduced |
| Mean Arterial Pressure | Fell by 12% | Not specified | Reduced | Reduced | Reduced |
Experimental Protocols
This compound vs. Placebo in Stable Angina Pectoris[1]
-
Study Design: A double-blind, cross-over clinical trial.
-
Patient Population: 20 patients with stable angina pectoris.
-
Treatment Protocol: Monthly treatment periods with this compound and placebo.
-
Key Assessments:
-
Subjective condition of the patient.
-
Exercise tests to measure work capacity and pressure-rate product.
-
Electrocardiography (ECG) for ST-segment changes.
-
Heart rate and blood pressure measurements at rest.
-
Hemodynamic Effects of this compound vs. Propranolol in Ischemic Heart Disease
-
Study Design: A comparative study of acute hemodynamic changes.
-
Patient Population: Patients with ischemic heart disease.
-
Treatment Protocol: Administration of this compound and propranolol.
-
Key Assessments:
-
Heart Rate (HR)
-
Cardiac Index (CI)
-
Double Product (DP)
-
Systemic Vascular Resistance (SVR)
-
Left Ventricular (LV) systolic and end-diastolic pressure
-
Time constant of LV isovolumic pressure fall (T)
-
Exercise Tolerance Testing in Angina Pectoris (General Protocol)
-
Objective: To assess the efficacy of anti-anginal drugs on exercise capacity.
-
Procedure:
-
Baseline Assessment: A symptom-limited exercise test is performed on a treadmill or bicycle ergometer to establish baseline exercise tolerance.
-
Treatment Period: Patients are randomized to receive the investigational drug or a comparator/placebo for a predefined period.
-
Follow-up Assessment: The exercise test is repeated at the end of the treatment period.
-
-
Key Measured Parameters:
-
Total exercise duration.
-
Time to onset of angina.
-
Time to 1 mm ST-segment depression on ECG.
-
Maximal workload achieved.
-
Heart rate and blood pressure at rest and at peak exercise.
-
Rate-pressure product (Heart Rate x Systolic Blood Pressure).
-
Signaling Pathways and Experimental Workflow
Beta-Adrenergic Signaling Pathway in Myocardial Cells
Beta-blockers exert their effects by antagonizing the binding of catecholamines (norepinephrine and epinephrine) to beta-adrenergic receptors on the surface of myocardial cells. This action modulates downstream signaling cascades that regulate heart rate, contractility, and myocardial oxygen demand.
Caption: Beta-adrenergic signaling cascade in cardiomyocytes and the point of intervention by this compound.
Experimental Workflow for a Cross-Over Angina Clinical Trial
The following diagram illustrates a typical workflow for a double-blind, cross-over clinical trial designed to assess the efficacy of an anti-anginal drug like this compound.
Caption: A typical cross-over clinical trial workflow for evaluating anti-anginal drugs.
Conclusion
References
- 1. A double blind cross-over comparison of this compound and placebo in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the safety and efficacy of bisoprolol versus atenolol in stable exercise-induced angina pectoris: a Multicenter International Randomized Study of Angina Pectoris (MIRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Safety and Efficacy of Bisoprolol Versus Atenolol in Stable Exercise‐Induced Angina Pectoris: A Multicenter International Randomized Study of Angina Pectoris (MIRSA) | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Bunitrolol and Metoprolol in the Management of Hypertension
For researchers and professionals in drug development, understanding the comparative efficacy and safety of antihypertensive agents is paramount. This guide provides an objective comparison of two beta-blockers, Bunitrolol and Metoprolol (B1676517), drawing upon available clinical research to delineate their performance in treating hypertension. This analysis incorporates quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Mechanism of Action: A Shared Pathway with Subtle Differences
Both this compound and Metoprolol belong to the class of beta-adrenergic receptor antagonists, commonly known as beta-blockers. Their primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline, at beta-1 (β1) adrenergic receptors, which are predominantly located in the heart. This blockade results in a decrease in heart rate, myocardial contractility, and consequently, cardiac output, leading to a reduction in blood pressure.
Metoprolol is a cardioselective β1-blocker, meaning it has a higher affinity for β1 receptors than β2 receptors, which are found in the lungs and other tissues. This compound is also a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA) and some alpha-1 blocking activity, which may contribute to its vasodilatory effects.
Efficacy in Blood Pressure and Heart Rate Reduction: A Head-to-Head Comparison
A key randomized, double-blind clinical trial provides valuable comparative data on the antihypertensive efficacy of this compound (administered as its prodrug, Bopindolol) and Metoprolol.[1]
Data Presentation
| Parameter | This compound (Bopindolol) | Metoprolol |
| Mean Arterial Pressure Reduction (after 4 weeks) | 13.6% | 11.8% |
| Mean Arterial Pressure Reduction (after 12 weeks) | Further reduction to ~104.3 mmHg | Further reduction to ~106.0 mmHg |
| Heart Rate Reduction (after 12 weeks) | 27.4% (from 95 to 69 bpm) | 32.3% (from 99 to 67 bpm) |
| Data sourced from a comparative study of Bopindolol (B133282) and Metoprolol in hypertensive patients.[1] |
The study concluded that both this compound and Metoprolol are beta-adrenergic blockers with comparable antihypertensive efficacy.[1]
Experimental Protocols: A Look into the Methodology
The primary comparative study cited followed a robust clinical trial design to ensure the objectivity of the findings.
Experimental Workflow
Key Methodological Points of the Comparative Study: [1]
-
Study Design: A randomized, double-blind clinical trial.
-
Participants: 40 hypertensive patients of both sexes, aged 18-70 years, with diastolic blood pressure between 100 mmHg and 120 mmHg.
-
Washout Period: A run-in period on placebo was implemented before the active treatment phase.
-
Treatment Arms:
-
One group received Bopindolol (a prodrug of this compound) at a single daily dose of 1-3 mg.
-
The other group received Metoprolol at a daily dose of 100-300 mg, administered in two divided doses.
-
-
Duration: The formal trial lasted for 12 weeks.
-
Primary Endpoints: Changes in arterial blood pressure and heart rate.
-
Secondary Endpoints: Assessment of other physiological parameters and monitoring of adverse events.
Adverse Effects: A General Overview
The direct comparative study reported that clinically relevant side-effects were not registered, and the observed between-group differences did not reach the level of statistical significance.[1] However, it is important for researchers to be aware of the general side effect profiles of beta-blockers.
Commonly Reported Side Effects of Beta-Blockers
| Category | Potential Side Effects |
| Cardiovascular | Bradycardia (slow heart rate), hypotension (low blood pressure), cold extremities |
| Central Nervous System | Fatigue, dizziness, sleep disturbances |
| Respiratory | Bronchospasm (particularly with non-selective beta-blockers) |
| Gastrointestinal | Nausea, diarrhea |
It is crucial to note that the incidence and severity of side effects can vary depending on the specific drug, dosage, and individual patient characteristics.
Pharmacokinetics: Absorption, Metabolism, and Excretion
The pharmacokinetic profiles of this compound and Metoprolol influence their dosing regimens and potential for drug interactions.
| Parameter | This compound | Metoprolol |
| Absorption | Well absorbed | Well absorbed |
| Metabolism | Undergoes hepatic metabolism | Extensive hepatic metabolism, primarily by the CYP2D6 enzyme |
| Bioavailability | High | Variable due to first-pass metabolism |
| Half-life | Relatively long | 3-7 hours |
| Excretion | Primarily renal | Primarily renal as metabolites |
The pharmacokinetic properties, particularly the extensive metabolism of Metoprolol by CYP2D6, highlight the potential for genetic polymorphisms to influence patient response and the risk of drug-drug interactions.
Conclusion
Both this compound and Metoprolol have demonstrated comparable efficacy in the management of hypertension by effectively reducing blood pressure and heart rate.[1] The choice between these two agents may be guided by their subtle differences in pharmacological properties, such as Metoprolol's cardioselectivity and this compound's intrinsic sympathomimetic and alpha-blocking activities, as well as their pharmacokinetic profiles. The available clinical data from a direct comparative trial suggests that both drugs are well-tolerated with no significant differences in clinically relevant side effects.[1] Further large-scale, head-to-head clinical trials would be beneficial to provide a more detailed comparative safety profile and to explore potential differential effects in specific patient populations.
References
Differential Effects of Bunitrolol's Enantiomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the enantiomers of Bunitrolol, a beta-adrenergic receptor antagonist. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
This compound, like many beta-blockers, is a chiral molecule existing as two enantiomers: (S)-Bunitrolol and (R)-Bunitrolol. It is well-established that the pharmacological activity of chiral drugs can be highly stereoselective, with one enantiomer often exhibiting significantly greater potency or a different pharmacological profile than the other.[1][2] This guide focuses on the differential effects of this compound's enantiomers, providing a comparative analysis of their activity at beta-adrenergic receptors.
Quantitative Data Comparison
A key study by Nathanson (1988) investigated the stereospecificity of this compound's enantiomers in blocking isoproterenol-stimulated adenylate cyclase activity in rabbit heart and ciliary process tissues. The results, summarized in the table below, demonstrate a significant difference in the inhibitory potency of the two enantiomers.
| Tissue | Enantiomer | Isomeric Activity Ratio [(-)-form / (+)-form] | Key Finding |
| Rabbit Heart | (-)-Bunitrolol vs (+)-Bunitrolol | 48 | The (-)-enantiomer is 48 times more potent than the (+)-enantiomer in inhibiting adenylate cyclase activity in cardiac tissue.[3] |
| Rabbit Ciliary Process | (-)-Bunitrolol vs (+)-Bunitrolol | 3.3 | The (-)-enantiomer is 3.3 times more potent than the (+)-enantiomer in the ciliary process. Notably, the relative potency of the (+)-enantiomer is significantly higher in this tissue compared to the heart.[3] |
Experimental Protocols
The following section outlines the general methodology for a key experiment used to determine the differential effects of this compound's enantiomers.
Adenylate Cyclase Activity Assay
This assay measures the ability of a substance to inhibit the production of cyclic AMP (cAMP) by the enzyme adenylate cyclase, which is a key step in the beta-adrenergic signaling pathway.
Objective: To determine the inhibitory potency of (S)-Bunitrolol and (R)-Bunitrolol on isoproterenol-stimulated adenylate cyclase activity.
General Procedure:
-
Tissue Preparation: Homogenates of the target tissue (e.g., rabbit heart ventricles or ciliary processes) are prepared.
-
Incubation: The tissue homogenates are incubated in a reaction mixture containing:
-
ATP (the substrate for adenylate cyclase)
-
A phosphodiesterase inhibitor (to prevent the breakdown of cAMP)
-
Isoproterenol (a beta-adrenergic agonist to stimulate adenylate cyclase)
-
Varying concentrations of the this compound enantiomers or a control substance.
-
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
-
cAMP Measurement: The amount of cAMP produced is quantified using a suitable method, such as a competitive protein binding assay or radioimmunoassay.
-
Data Analysis: The concentration of each enantiomer required to inhibit 50% of the isoproterenol-stimulated adenylate cyclase activity (IC50) is determined. The isomeric activity ratio is then calculated by dividing the IC50 of the less potent enantiomer by the IC50 of the more potent enantiomer.
Signaling Pathway
The differential effects of this compound's enantiomers are a direct consequence of their interaction with beta-adrenergic receptors and the subsequent impact on the downstream signaling cascade. The following diagram illustrates the general beta-adrenergic signaling pathway.
References
- 1. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 3. Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of Bunitrolol and Pindolol: A Guide for Researchers
This guide provides a comparative analysis of the side-effect profiles of two non-selective beta-blockers, Bunitrolol and Pindolol (B1678383), both of which possess intrinsic sympathomimetic activity (ISA). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, experimental methodologies, and relevant signaling pathways.
Executive Summary
This compound and Pindolol are non-selective beta-adrenergic receptor antagonists utilized in the management of hypertension. A key pharmacological feature of both drugs is their intrinsic sympathomimetic activity (ISA), which allows them to exert partial agonist effects. This property is believed to mitigate some of the common side effects associated with beta-blockade, such as bradycardia and bronchoconstriction.
While extensive clinical data is available for Pindolol, detailing a range of side effects from common to rare, the publicly available information on the side-effect profile of this compound is notably limited. One clinical trial reported this compound to be without side effects, though this finding is not representative of a comprehensive safety profile. This guide, therefore, presents a detailed overview of Pindolol's adverse effects and contrasts it with the available, albeit limited, information for this compound.
Comparative Side-Effect Profiles
The following table summarizes the reported side effects of Pindolol from clinical trials. Due to the limited data available for this compound, a direct quantitative comparison is not possible.
Table 1: Reported Side Effects of Pindolol in Clinical Trials [1][2]
| System Organ Class | Common Side Effects (>2%) | Less Common Side Effects (<2%) | Rare Side Effects |
| Nervous System | Dizziness (9%), Insomnia (10%), Nervousness (7%), Headache | Bizarre dreams, Lethargy, Paresthesia, Tremor, Hallucinations | Reversible mental depression progressing to catatonia, disorientation, short-term memory loss |
| Cardiovascular | Edema | Hypotension, Bradycardia, Chest pain | Heart failure, Intensification of AV block, Palpitations |
| Musculoskeletal | Muscle pain (10%), Joint pain | Muscle cramps | |
| General | Fatigue (8%), Weakness | Weight gain | |
| Gastrointestinal | Nausea | Diarrhea, Stomach soreness or discomfort | |
| Respiratory | Shortness of breath, Wheezing | Bronchospasm | |
| Dermatological | Pruritus, Rash | ||
| Urogenital | Impotence, Pollakiuria | ||
| Special Senses | Visual disturbances, Burning eyes | ||
| Other | Nasal congestion, Throat discomfort |
Note on this compound: A double-blind, cross-over comparison of this compound and placebo in 20 patients with stable angina pectoris reported that this compound was an effective beta-adrenergic blocker "without side-effects in this trial"[3]. However, this single study is insufficient to establish a comprehensive side-effect profile. As a non-selective beta-blocker with ISA, it is plausible that this compound could share a similar side-effect profile with other drugs in its class, including Pindolol[4].
Experimental Protocols for Side-Effect Assessment
The evaluation of side effects for beta-blockers in clinical trials typically involves a combination of spontaneous reporting by patients and systematic collection of data by investigators.
Key Methodologies:
-
Spontaneous Adverse Event (AE) Reporting: Patients are encouraged to report any untoward medical occurrences, irrespective of their perceived relationship to the study drug.
-
Standardized Questionnaires and Checklists: To ensure systematic data collection, clinical trials often employ standardized questionnaires that query patients about a predefined list of potential side effects associated with beta-blocker therapy.
-
Physical Examinations and Vital Sign Monitoring: Regular monitoring of vital signs (heart rate, blood pressure) and physical examinations are conducted to detect objective signs of adverse effects.
-
Laboratory Tests: Blood and urine samples are periodically analyzed to monitor for any drug-induced changes in hematological, biochemical, and renal function parameters.
-
Severity and Causality Assessment: All reported AEs are assessed for their severity (mild, moderate, severe) and their potential relationship to the investigational drug (unrelated, possibly related, probably related, or definitely related)[5][6][7].
Workflow for Adverse Event Reporting in Clinical Trials
References
- 1. Adverse reactions to pindolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pindolol: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 3. A double blind cross-over comparison of this compound and placebo in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. ccrps.org [ccrps.org]
- 6. ro.hksyu.edu [ro.hksyu.edu]
- 7. Adverse Event Reporting in Clinical Research: Responsibilities and Procedures - Drug Safety and Pharmacovigilance Course [medipharmsolutions.com]
Benchmarking Bunitrolol Against Novel Beta-Adrenergic Antagonists: A Comparative Guide for Researchers
This guide presents an objective, data-driven comparison of the beta-adrenergic antagonist Bunitrolol against a selection of newer-generation beta-blockers, including Nebivolol (B1214574), Carvedilol (B1668590), and Bisoprolol (B1195378). The information herein is intended for researchers, scientists, and professionals in drug development, providing a quantitative and methodological framework for evaluating these compounds.
Comparative In Vitro Performance: A Quantitative Overview
The following table summarizes the in vitro binding affinities of this compound and selected novel beta-adrenergic antagonists at β1 and β2 adrenergic receptors. The inhibition constant (Ki) is a measure of binding affinity, where a lower value indicates a higher affinity.
| Antagonist | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity Ratio | Receptor Selectivity Classification | Generation |
| This compound | 0.42 - 2.01[1] | 2.37 - 12.67[1] | ~5.6 - 6.3 | β1-selective[1] | First |
| Nebivolol | ~0.8 - 1.4 | ~23 - 46 | ~22.5 - 46.1[2] | Highly β1-selective[3][4][5] | Third |
| Carvedilol | ~4 - 5[6] | ~28 - 35[6] | ~0.41 - 0.65 (β2/β1)[2] | Non-selective (with α1-blocking activity)[6][7][8] | Third |
| Bisoprolol | ~10 - 34.2[9] | ~64 - 3014[9] | ~6.4 - 15.6[2][3] | Highly β1-selective[10][11] | Second |
Note: Data is collated from multiple radioligand binding studies and may exhibit variability based on specific experimental conditions.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Designs
To provide a clear visual representation of the underlying biological processes and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow for Beta-Blocker Comparison.
Detailed Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To ascertain the binding affinity (Ki) of this compound and novel beta-adrenergic antagonists for β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes are sourced from cell lines with stable expression of human β1 or β2 adrenergic receptors (e.g., CHO, HEK293 cells) or from tissues rich in these receptors. Homogenization in a cold lysis buffer followed by differential centrifugation is employed to isolate the membrane fraction. The protein concentration is then quantified.
-
Competitive Binding Assay: A constant concentration of a suitable radioligand (e.g., [125I]-Iodocyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist being tested.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound from free radioligand. Filters are washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The IC50 value (the concentration of the antagonist that displaces 50% of the radioligand) is determined through non-linear regression analysis. The Ki value is subsequently calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
Objective: To evaluate the functional antagonism of this compound and its counterparts on adenylyl cyclase activity.
Methodology:
-
Membrane Preparation: As with the binding assay, membrane preparations containing the necessary receptor and enzyme machinery are prepared.
-
Assay Conditions: The membranes are incubated in a buffered solution containing ATP (often radiolabeled, e.g., [α-32P]ATP), an ATP regenerating system, a phosphodiesterase inhibitor (to prevent cAMP breakdown), a β-adrenergic agonist (to stimulate the system), and a range of concentrations of the test antagonist.
-
Reaction and Termination: The enzymatic reaction is initiated and allowed to proceed for a set time at a controlled temperature before being halted by a stop solution.
-
cAMP Quantification: The newly synthesized radiolabeled cAMP is separated from unreacted ATP, typically via column chromatography, and quantified using liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the antagonist on agonist-stimulated adenylyl cyclase activity is determined. From these concentration-response curves, the pA2 value, a measure of antagonist potency, can be derived.
Comparative Performance Analysis
-
This compound , a first-generation agent, exhibits a notable and potent affinity for β1-adrenergic receptors with moderate selectivity over the β2 subtype.[1]
-
Nebivolol , a third-generation beta-blocker, is distinguished by its exceptionally high selectivity for the β1 receptor.[2][3][4][5] This high degree of selectivity is thought to contribute to a more favorable safety profile by minimizing β2-mediated side effects. A key feature of Nebivolol is its ability to induce vasodilation through the nitric oxide pathway, a characteristic not shared by older beta-blockers.[5][12][13]
-
Carvedilol , another third-generation antagonist, is non-selective, blocking both β1 and β2 receptors, and also exhibits α1-adrenergic blocking properties, which accounts for its vasodilatory effects.[6][7][8] Interestingly, some research suggests that Carvedilol can act as an inverse agonist, particularly at the β2 receptor.[14]
-
Bisoprolol , a second-generation beta-blocker, is also highly β1-selective, with a selectivity profile that is generally considered to be greater than that of this compound but less than that of Nebivolol.[2][3][10][11]
References
- 1. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta 1-adrenoceptor selectivity of nebivolol and bisoprolol. A comparison of [3H]CGP 12.177 and [125I]iodocyanopindolol binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nebivolol: a highly selective beta1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisoprolol - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Nebivolol: a review of its clinical and pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nebivolol: pharmacologic profile of an ultraselective, vasodilatory beta1-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to Bunitrolol and Alternative Beta-Blockers
In the landscape of cardiovascular pharmacology, beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone of therapy for a multitude of conditions, including hypertension, angina pectoris, and cardiac arrhythmias. Bunitrolol, a non-selective beta-blocker with additional alpha-1 adrenoceptor blocking properties, presents a unique pharmacological profile. This guide provides a meta-analysis of available preclinical data to compare the performance of this compound with other beta-blockers, offering researchers, scientists, and drug development professionals a comprehensive overview of its characteristics.
Comparative Analysis of Receptor Binding Affinity
The cornerstone of a beta-blocker's activity lies in its affinity for beta-adrenergic receptors. Preclinical studies in rat models have elucidated the binding profile of this compound, demonstrating its selectivity. The following table summarizes the inhibition constants (Ki) of this compound for beta-1 (β1) and beta-2 (β2) adrenergic receptors, providing a quantitative comparison with other commonly used beta-blockers. Lower Ki values indicate higher binding affinity.
| Drug | Receptor | Ki (nM) | Animal Model | Reference |
| This compound | β1 | 0.42 ± 0.16 | Rat | [1] |
| β2 | 3.55 ± 1.61 | Rat | [1] | |
| This compound | β1 | 0.53 ± 0.20 | Rat Brain | [1] |
| β2 | 2.37 ± 0.78 | Rat Brain | [1] | |
| This compound | β1 | 2.01 ± 0.38 | Rat Heart | [1] |
| β2 | 12.67 ± 6.54 | Rat Heart | [1] |
Mechanism of Action and Hemodynamic Effects
Beyond its beta-blocking activity, this compound exhibits a vasodilator effect attributed to its alpha-1 adrenoceptor blocking action.[2] This dual mechanism may contribute to its efficacy in reducing total peripheral resistance. A clinical study comparing the central hemodynamic effects of several beta-blockers in hypertensive patients provides some insight into their in-vivo performance, although this is not preclinical data. All tested beta-blockers, including this compound, atenolol, and metoprolol, led to statistically significant reductions in heart rate, cardiac output, and blood pressure both at rest and during exercise.[3]
Experimental Protocols
A fundamental method for characterizing the binding affinity of compounds like this compound is the radioligand binding assay.
Radioligand Binding Assay for this compound
-
Objective: To determine the inhibition constants (Ki) of this compound for β1 and β2-adrenoceptors.
-
Tissues: Rat brain, heart, and lung tissues.
-
Radioligands:
-
125I-iodocyanopindolol (125I-ICYP)
-
3H-CGP12177
-
-
Procedure:
-
Tissue preparations are incubated with a fixed concentration of the radioligand (125I-ICYP or 3H-CGP12177).
-
Increasing concentrations of this compound are added to displace the radioligand from the receptors.
-
The amount of bound radioligand is measured following separation of the bound and free radioligand.
-
-
Data Analysis: Scatchard plots and biphasic displacement curve analysis are used to determine the Ki values for the high-affinity (β2) and low-affinity (β1) binding sites.[1]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the preclinical evaluation of this compound, the following diagrams illustrate a typical experimental workflow and the relevant signaling pathway.
References
- 1. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism underlying the vasodilator action of this compound: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bunitrolol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like bunitrolol is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview of best practices for its disposal, drawing upon general guidelines for pharmaceutical waste management.
Core Principles of Pharmaceutical Waste Disposal
The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). Pharmaceuticals are broadly categorized as either hazardous or non-hazardous waste, a determination that dictates the proper disposal pathway. Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited for hazardous pharmaceuticals and discouraged for all pharmaceutical waste to prevent environmental contamination.
It is considered best practice for pharmacies and research facilities to properly dispose of all pharmaceutical waste, regardless of its classification. Many healthcare facilities are moving towards incinerating all pharmaceutical waste as a protective measure.
Step-by-Step Disposal Procedures for this compound
Without a specific SDS, this compound should be handled with caution, assuming it could have hazardous properties. The following steps provide a procedural guide for its disposal.
1. Waste Characterization:
The first crucial step is to determine if the this compound waste is hazardous. While specific data for this compound is unavailable, a licensed hazardous waste vendor can perform a hazardous waste determination. In the absence of this, it is safest to manage the waste as hazardous.
2. Segregation and Containerization:
Proper segregation of waste is essential to ensure safe handling and disposal.
-
Hazardous Waste: If determined to be hazardous, or as a precautionary measure, this compound waste should be collected in a designated black hazardous waste container.[1] These containers must be clearly labeled "hazardous waste pharmaceuticals."[1]
-
Non-Hazardous Waste: If definitively characterized as non-hazardous, this compound waste should be collected in a blue pharmaceutical waste container.[1]
Key Container Handling Practices:
-
Leave chemicals in their original containers when possible.
-
Do not mix different types of waste.
-
Ensure containers are securely closed and properly labeled with the contents and accumulation start date.
3. Personal Protective Equipment (PPE):
When handling this compound waste, appropriate PPE should be worn to minimize exposure. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
4. Storage:
Accumulated waste containers should be stored in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
5. Disposal:
The final step is the proper disposal of the accumulated waste.
-
Licensed Waste Vendor: All pharmaceutical waste must be disposed of through a licensed and reputable hazardous waste management company. These companies are equipped to handle and transport the waste in accordance with all federal, state, and local regulations.
-
Documentation: A hazardous waste manifest is required by the EPA and the Department of Transportation for all hazardous waste shipments. This document tracks the waste from the point of generation to its final disposal facility. Generators should retain a copy of the manifest for their records.
Quantitative Data Summary
While no specific quantitative data for this compound disposal was found, the following table summarizes general parameters for pharmaceutical waste classification.
| Parameter | Guideline | Source |
| P-listed Waste | Acutely hazardous waste, including unused commercial chemical products. | EPA |
| U-listed Waste | Hazardous waste, including unused commercial chemical products. | EPA |
| Characteristic Waste | Waste that exhibits ignitability, corrosivity, reactivity, or toxicity. | EPA |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
